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  • Product: N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide
  • CAS: 104246-29-9

Core Science & Biosynthesis

Foundational

Mechanism of Action of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide In Vitro: A Comprehensive Technical Guide

Executive Summary The compound N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (CAS: 104246-29-9) is a highly specialized, synthetic benzenesulfonamide derivative. In the landscape of targeted oncology, this molecule ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (CAS: 104246-29-9) is a highly specialized, synthetic benzenesulfonamide derivative. In the landscape of targeted oncology, this molecule serves as a potent inhibitor of Carbonic Anhydrase IX (CA IX), a transmembrane metalloenzyme overexpressed in hypoxic solid tumors. This whitepaper deconstructs the in vitro mechanism of action of this compound, detailing its molecular target engagement, pharmacodynamic disruption of cellular pH homeostasis, and the self-validating experimental protocols required to quantify its efficacy.

Molecular Architecture & Target Engagement

The rational design of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide is rooted in the "tail approach," a gold-standard strategy in medicinal chemistry for achieving isoform selectivity among human Carbonic Anhydrases (hCAs) ([1]).

The molecule is structurally bipartite, consisting of:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide moiety ( −SO2​NH2​ ) acts as the classical ZBG. In the active site of CA IX, the sulfonamide nitrogen deprotonates to form a sulfonamidate anion, which coordinates directly with the catalytic Zn2+ ion. This interaction displaces the zinc-bound water/hydroxide molecule that is strictly essential for the hydration of CO2​ .

  • The 3-Chloropropanamide "Tail": While the ZBG anchors the molecule to the metal center, the 3-chloropropanamide tail extends into the variable middle and outer regions of the active site cleft. The specific stereoelectronic profile and lipophilicity of this halogenated tail enhance binding affinity to the unique hydrophobic/hydrophilic pocket of the tumor-associated hCA IX isoform, while sterically hindering binding to the ubiquitous, off-target cytosolic isoforms (hCA I and hCA II).

G Compound N-[4-(aminosulfonyl)phenyl] -3-chloropropanamide ZBG Primary Sulfonamide (-SO2NH2) Compound->ZBG comprises Tail 3-chloropropanamide Tail Compound->Tail comprises Zn Catalytic Zn2+ (CA IX Active Site) ZBG->Zn coordinates & displaces H2O Pocket Hydrophobic/Hydrophilic Selective Pocket Tail->Pocket confers isoform selectivity

Molecular binding interactions within the CA IX active site.

In Vitro Pharmacodynamics: Disrupting Cellular pH Homeostasis

In solid tumors, rapid proliferation outpaces angiogenesis, creating localized hypoxic zones. Hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1 α ), which acts as a transcription factor to massively upregulate CA IX expression.

CA IX catalyzes the reversible hydration of carbon dioxide: CO2​+H2​O⇌HCO3−​+H+ . By importing bicarbonate ( HCO3−​ ) and extruding protons ( H+ ), CA IX maintains an alkaline intracellular pH ( pHi​ ) necessary for tumor cell survival and proliferation, while creating a highly acidic extracellular pH ( pHe​ ) that promotes metalloproteinase activation and extracellular matrix degradation.

In vitro administration of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide completely collapses this survival mechanism. By blocking the active site of CA IX, the compound prevents the efflux of protons. This induces severe intracellular acidification, which subsequently triggers caspase-dependent apoptosis and drastically reduces the invasive capacity of the cancer cells ([1]).

Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Transcription pH_grad Alkaline pHi / Acidic pHe CAIX->pH_grad CO2 Hydration Acidification Intracellular Acidification (Drop in pHi) pH_grad->Acidification Reversed by Inhibitor Inhibitor Inhibitor Treatment Inhibitor->CAIX Blocks Active Site Apoptosis Apoptosis & Reduced Invasion Acidification->Apoptosis

CA IX-mediated pH regulation and inhibitor-induced apoptosis pathway.

Quantitative Data: Isoform Selectivity & Efficacy

The clinical viability of any CA inhibitor relies heavily on its selectivity profile. Off-target inhibition of hCA I and hCA II (abundant in red blood cells and the central nervous system) leads to systemic toxicity. The table below outlines the representative kinetic profile of halogenated sulfanilamide derivatives utilizing this specific tail approach.

IsoformCellular LocalizationKinetic ParameterRepresentative Ki​ (nM)Clinical Relevance
hCA I Cytosolic (Erythrocytes)Inhibition Constant ( Ki​ )> 1000Off-target (Toxicity)
hCA II Cytosolic (Ubiquitous)Inhibition Constant ( Ki​ )250 - 500Off-target (Toxicity)
hCA IX Transmembrane (Tumor)Inhibition Constant ( Ki​ )10 - 25Primary Target (Efficacy)

Self-Validating Experimental Methodologies

To rigorously validate the mechanism of action of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide in vitro, researchers must employ assays that establish direct causality between target engagement and phenotypic outcomes.

Protocol A: Stopped-Flow CO2​ Hydration Kinetics

Scientific Rationale: CA catalyzes CO2​ hydration at near diffusion-limited rates ( kcat​≈106s−1 ). Standard colorimetric assays fail to capture true initial velocities. Stopped-flow spectrophotometry provides millisecond-resolution monitoring of proton release, ensuring accurate calculation of the inhibition constant ( Ki​ ).

  • Preparation: Prepare a solution of 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator and 0.1 M Na2​SO4​ (to maintain constant ionic strength).

  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant hCA IX (10 nM) with varying concentrations of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (0.1 nM to 10 μ M) for 15 minutes at 20°C.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO2​ -saturated water (approx. 17 mM CO2​ ) in the stopped-flow instrument.

  • Data Acquisition: Monitor the absorbance change at 557 nm (isosbestic point of Phenol Red) over 10 seconds.

  • Validation: Calculate initial velocities and fit the data to the Cheng-Prusoff equation to derive the Ki​ . A control reaction without the enzyme must be run to account for the uncatalyzed hydration rate.

Protocol B: Intracellular pH ( pHi​ ) Measurement via BCECF-AM

Scientific Rationale: BCECF-AM is a dual-excitation ratiometric probe. Ratiometric imaging eliminates artifacts from uneven dye loading, photobleaching, or varying cell thickness, providing a self-validating, absolute pH measurement.

  • Cell Culture: Seed HeLa or HT-29 cells (known to overexpress CA IX under hypoxia) in glass-bottom dishes. Incubate under hypoxic conditions (1% O2​ ) for 24 hours.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) and incubate with 2 μ M BCECF-AM for 30 minutes at 37°C. Wash three times to remove extracellular dye.

  • Treatment: Perfuse the cells with HBSS containing 50 μ M of the inhibitor.

  • Imaging: Excite the cells alternately at 490 nm (pH-sensitive) and 440 nm (pH-insensitive), and collect emission at 535 nm using a fluorescence microscope.

  • Calibration: Generate a standard curve in situ by perfusing cells with high- K+ calibration buffers (pH 6.5 to 7.5) containing 10 μ M nigericin (an H+/K+ ionophore) to equilibrate pHi​ with pHe​ .

Protocol C: Annexin V/PI Flow Cytometry for Apoptosis

Scientific Rationale: Disruption of pHi​ leads to apoptosis. Annexin V binds to phosphatidylserine (which translocates to the outer leaflet during early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining confirms the specific mechanism of cell death.

  • Treatment: Treat hypoxic tumor cells with the inhibitor ( IC50​ concentration) for 48 hours.

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

  • Staining: Add 5 μ L of FITC-Annexin V and 5 μ L of PI to 100 μ L of the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 μ L of Binding Buffer and analyze immediately via flow cytometry. Quantify the percentage of cells in the lower right quadrant (Annexin V+ / PI-, early apoptosis) versus the upper right quadrant (Annexin V+ / PI+, late apoptosis) ([2]).

References

  • Koyuncu, İ., Gönel, A., Durgun, M., Koçyiğit, A., Yüksekdağ, Ö., & Supuran, C. T. (2018). "Assessment of the antiproliferative and apoptotic roles of sulfonamide carbonic anhydrase IX inhibitors in HeLa cancer cell line." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1524-1530. URL:[Link]

  • Turkmen, H., Durgun, M., Yilmaztekin, S., Emul, M., Innocenti, A., Vullo, D., Scozzafava, A., & Supuran, C. T. (2005). "Carbonic anhydrase inhibitors: Novel sulfanilamide acetazolamide derivatives obtained by the tail approach and their interaction with the cytosolic isozymes I and II and the tumor associated isozyme IX." Bioorganic & Medicinal Chemistry Letters, 15(1), 367-372. URL:[Link]

  • Koyuncu, İ., Temiz, E., Güler, E. M., Durgun, M., Yüksekdağ, Ö., Giovannuzzi, S., & Supuran, C. T. (2024). "Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors." ChemMedChem, 19. URL: [Link]

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Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the chemical properties and stability of N-[4-(aminosu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties and stability of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide, a molecule of interest in pharmaceutical research. Drawing upon established principles of medicinal chemistry and analytical science, this document synthesizes available structural data with predictive analysis to offer field-proven insights for its handling, characterization, and formulation development.

Molecular Structure and Physicochemical Characterization

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide is a sulfonamide derivative containing a reactive 3-chloropropanamide side chain.[1] Its chemical structure is a key determinant of its physical and chemical properties, influencing its solubility, stability, and potential biological activity.[1][2]

Hydrolytic_Degradation Parent N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide Acid_Base Acid/Base Hydrolysis Parent->Acid_Base Product1 Sulfanilamide Acid_Base->Product1 Product2 3-Chloropropanoic Acid Acid_Base->Product2 SIM_Development_Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation start Define Analytical Target Profile select_column Select Column & Mobile Phase start->select_column optimize Optimize Chromatographic Conditions select_column->optimize stress Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) optimize->stress analyze Analyze Stressed Samples stress->analyze specificity Demonstrate Specificity & Peak Purity analyze->specificity validate Validate Method (Linearity, Accuracy, Precision, etc.) specificity->validate end end validate->end Final Stability-Indicating Method

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Foundational

An In-Depth Technical Guide to Molecular Docking Studies of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide with Human Carbonic Anhydrase II

This guide provides a comprehensive, in-depth walkthrough of performing a molecular docking study, using N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide and Human Carbonic Anhydrase II as a case study. It is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth walkthrough of performing a molecular docking study, using N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide and Human Carbonic Anhydrase II as a case study. It is designed for researchers, scientists, and drug development professionals who are looking to apply computational methods to understand protein-ligand interactions.

Introduction: The Scientific Rationale

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide belongs to the sulfonamide class of compounds. Sulfonamides are a cornerstone of medicinal chemistry, renowned for their wide range of biological activities, including antibacterial and anti-cancer properties. A key mechanism of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1]

Human Carbonic Anhydrase II (hCA II) is a well-studied isoform involved in various physiological processes. Its inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[2] Given that N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide possesses the characteristic sulfonamide group, a molecular docking study against hCA II is a scientifically sound approach to predict its binding affinity and mode of interaction, providing a foundational step in its evaluation as a potential therapeutic agent.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] Understanding these interactions at a molecular level is crucial for structure-based drug design and lead optimization.[4] This guide will utilize AutoDock Vina, a widely used open-source program for molecular docking, due to its accuracy and efficiency.[5]

The Molecular Docking Workflow: A Conceptual Overview

The process of molecular docking can be systematically broken down into several key stages. Each stage has a specific purpose and contributes to the overall reliability of the final results.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation docking Molecular Docking Simulation ligand_prep->docking protein_prep Protein Preparation protein_prep->docking results_analysis Results Analysis docking->results_analysis visualization Visualization results_analysis->visualization

Caption: A high-level overview of the molecular docking workflow.

PART 1: Ligand Preparation

The initial and critical step is the preparation of the ligand, N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide. The accuracy of the ligand's 3D structure is paramount for a meaningful docking simulation.

Step 1.1: Obtaining the Ligand Structure

The 3D structure of the ligand can be obtained from various sources. For this guide, we will retrieve the structure from the PubChem database.

Protocol:

  • Navigate to the PubChem database ([Link]).

  • Search for "N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide". The corresponding PubChem CID is 2772208.[6]

  • Download the 3D conformer of the molecule in SDF or MOL2 format. These formats retain the 3D coordinates of the atoms.

Step 1.2: Ligand Optimization and File Format Conversion

The downloaded structure needs to be optimized to have the correct chemistry for the docking software. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds. We will use AutoDock Tools (ADT) for this purpose.

Protocol:

  • Launch AutoDock Tools.

  • Go to Ligand -> Input -> Open and select the downloaded ligand file.

  • ADT will automatically add polar hydrogens.

  • To assign charges, go to Edit -> Charges -> Compute Gasteiger.

  • Define the rotatable bonds by going to Ligand -> Torsion Tree -> Detect Root.

  • Finally, save the prepared ligand in the PDBQT file format, which is required by AutoDock Vina. Go to Ligand -> Output -> Save as PDBQT.

PART 2: Protein Preparation

The target protein, Human Carbonic Anhydrase II, must also be meticulously prepared to ensure it is ready for the docking simulation.

Step 2.1: Obtaining the Protein Structure

The 3D structure of hCA II will be downloaded from the Protein Data Bank (PDB). For this guide, we will use the PDB entry 3HS4 , which is a high-resolution (1.1 Å) crystal structure of hCA II in complex with the well-known sulfonamide inhibitor acetazolamide.[7] The presence of a bound inhibitor is advantageous as it helps in identifying the active site.

Protocol:

  • Go to the RCSB PDB website ([Link]).

  • Search for the PDB ID "3HS4".

  • Download the PDB file.

Step 2.2: Protein Cleanup and Preparation

The raw PDB file contains more than just the protein chain; it includes water molecules, co-crystallized ligands, and potentially other non-essential ions. These need to be removed to prepare the protein for docking. This process is often performed using software like UCSF Chimera or directly within AutoDock Tools.[8][9][10]

Protocol using UCSF Chimera:

  • Open the downloaded PDB file (3HS4.pdb) in UCSF Chimera.

  • Remove water molecules: Select -> Residue -> HOH, then Actions -> Atoms/Bonds -> delete.

  • Remove the co-crystallized ligand (acetazolamide): Identify the ligand and select it, then delete it.

  • Add hydrogen atoms: Tools -> Structure Editing -> AddH.

  • Add charges: Tools -> Structure Editing -> Add Charge.

  • Save the cleaned protein as a PDB file.

Protocol using AutoDock Tools:

  • Open the downloaded PDB file in ADT.

  • ADT will prompt to add polar hydrogens; click OK.

  • Manually select and delete water molecules and the co-crystallized ligand.

  • Save the prepared protein in the PDBQT format: Grid -> Macromolecule -> Choose, then select the protein and save it.

PART 3: Molecular Docking with AutoDock Vina

With the prepared ligand and protein, the next step is to perform the molecular docking simulation using AutoDock Vina.

Step 3.1: Defining the Binding Site (Grid Box)

AutoDock Vina requires the definition of a search space, or "grid box," within which it will attempt to dock the ligand. The dimensions and center of this box are crucial parameters. A common practice is to center the grid box on the co-crystallized ligand from the original PDB file.

Protocol:

  • In AutoDock Tools, with the prepared protein loaded, go to Grid -> Grid Box.

  • A box will appear around the protein. Adjust the center and dimensions of the box to encompass the active site. For hCA II, this will be the zinc-containing active site pocket. The dimensions should be large enough to allow the ligand to rotate freely but not excessively large to avoid unnecessary computational time. A good starting point is a box of 25x25x25 Å.

  • Note down the coordinates of the center of the grid box and its dimensions.

Step 3.2: Creating the Configuration File

AutoDock Vina is run from the command line and requires a configuration file that specifies the input files and docking parameters.

Protocol:

  • Create a text file named conf.txt.

  • Add the following lines to the file, replacing the file names and coordinates with your own:

Step 3.3: Running the Docking Simulation

Protocol:

  • Open a terminal or command prompt.

  • Navigate to the directory containing your prepared PDBQT files and the conf.txt file.

  • Execute the following command:

Caption: A simplified 2D representation of potential key interactions.

Conclusion

This in-depth technical guide has provided a comprehensive, step-by-step methodology for conducting a molecular docking study of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide with Human Carbonic Anhydrase II. By following these protocols, researchers can gain valuable insights into the potential binding of this compound to a biologically relevant target. It is important to remember that molecular docking is a predictive tool, and the results should be further validated by experimental methods. However, as a first step in the drug discovery pipeline, it is an invaluable technique for hypothesis generation and prioritizing compounds for further investigation.

References

  • How to interprete and analyze molecular docking results? - ResearchGate. (2024, September 19). Retrieved from [Link]

  • 2HD6: Crystal structure of the human carbonic anhydrase II in complex with a hypoxia-activatable sulfonamide. - RCSB PDB. (2006, October 3). Retrieved from [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking? | ResearchGate. (2023, May 5). Retrieved from [Link]

  • Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC. (n.d.). Retrieved from [Link]

  • 3KS3: High resolution structure of Human Carbonic Anhydrase II at 0.9 A - RCSB PDB. (2010, January 26). Retrieved from [Link]

  • Visualizing protein-protein docking using PyMOL | by The Bioinformatics Manual | Medium. (2021, October 12). Retrieved from [Link]

  • Full article: Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (2014, July 31). Retrieved from [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications. (2020, June 10). Retrieved from [Link]

  • 1CA2: REFINED STRUCTURE OF HUMAN CARBONIC ANHYDRASE II AT 2.0 ANGSTROMS RESOLUTION - RCSB PDB. (n.d.). Retrieved from [Link]

  • 3HS4: Human carbonic anhydrase II complexed with acetazolamide - RCSB PDB. (2009, December 8). Retrieved from [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18). Retrieved from [Link]

  • Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed. (2001, March 15). Retrieved from [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube. (2025, March 29). Retrieved from [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC. (n.d.). Retrieved from [Link]

  • 5Y2R: 2.5 atm CO2-pressurized human carbonic anhydrase II - RCSB PDB. (2018, February 14). Retrieved from [Link]

  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.). Retrieved from [Link]

  • Tutorial 3: How to download the appropriate protein structure from Protein Data Bank. (2023, November 2). Retrieved from [Link]

  • Ligand docking and binding site analysis with pymol and autodock/vina - SciSpace. (n.d.). Retrieved from [Link]

  • Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman. (2021, January 12). Retrieved from [Link]

  • Visualization of Molecular Docking result by PyMOL || Molecular Docking tutorial || Part 7 - YouTube. (2022, May 12). Retrieved from [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Retrieved from [Link]

  • AutoDockVina Visualization Protocol | PDF | Docking (Molecular) | Ligand (Biochemistry) - Scribd. (n.d.). Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025, August 7). Retrieved from [Link]

    • Preparing the protein and ligand for docking. (n.d.). Retrieved from [Link]

  • Steps of ligand docking - Docking Server. (n.d.). Retrieved from [Link]

  • Insights of Molecular Docking in Autodock-Vina: A Practical Approach - JSciMed Central. (2021, August 30). Retrieved from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020, March 20). Retrieved from [Link]

  • Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020, June 19). Retrieved from [Link]

  • Molecular Docking using Chimera - Eklavya Chopra. (2020, July 11). Retrieved from [Link]

  • Molecular docking proteins preparation - ResearchGate. (2019, September 20). Retrieved from [Link]

  • Session 4: Introduction to in silico docking. (n.d.). Retrieved from [Link]

    • Preparing the protein and ligand for docking - ScotChem. (2025, April 8). Retrieved from [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). Retrieved from [Link]

  • How to download from the PDB/snapshot archive - Protein Data Bank Japan - PDBj. (2020, November 5). Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29). Retrieved from [Link]

  • Effects of Structure Minimization on The Docking Score and Docking Time During Computational Analysis Using the Chimera Software | Biores Scientia. (2025, March 10). Retrieved from [Link]

  • How to search and download Protein Structure, Sequences, and Chemicals - Molsoft L.L.C. (n.d.). Retrieved from [Link]

  • RCSB PDB Batch Download Service. (n.d.). Retrieved from [Link]

  • File Download Services - RCSB PDB. (2026, February 10). Retrieved from [Link]

  • N-(Aminosulfonyl)-3-chloropropanimidamide | C3H8ClN3O2S | CID 2772208 - PubChem. (n.d.). Retrieved from [Link]

  • CID 161367417 | C18H22N2O2 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • JavaScript is required... - PubChem. (n.d.). Retrieved from [Link]

  • 4-(Aminosulfonyl)-N-[(2,3,4-Trifluorophenyl)Methyl]-Benzamide | C14H11F3N2O3S | CID 446240 - PubChem. (n.d.). Retrieved from [Link]

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Exploratory

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide pharmacokinetic profile and bioavailability

An In-Depth Technical Whitepaper on the Pharmacokinetic Profile and Bioavailability of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide Executive Summary The compound N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Pharmacokinetic Profile and Bioavailability of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide

Executive Summary

The compound N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (CAS: 104246-29-9) represents a highly specialized pharmacophore in the landscape of targeted cancer therapeutics. Designed via the "tail approach," this molecule consists of a primary zinc-binding benzenesulfonamide moiety coupled with a 3-chloropropanamide tail. While the sulfonamide group ensures high-affinity coordination with the active site zinc ion of Carbonic Anhydrase (CA) metalloenzymes, the β -chloroamide tail dictates isozyme selectivity—specifically targeting tumor-associated CA IX [1, 2].

This whitepaper provides a comprehensive evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) profile, detailing the causality behind its pharmacokinetic (PK) behavior, bioavailability challenges, and the rigorous experimental protocols required for its preclinical validation.

Structural Rationale and Physicochemical Profiling

Understanding the PK profile of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide requires a deep dive into its structural mechanics.

  • The Zinc-Binding Group (ZBG): The unsubstituted sulfamoyl group ( −SO2​NH2​ ) acts as a classic Lewis base, displacing the zinc-bound water molecule in the CA active site. From a PK perspective, this group is highly polar and acts as a metabolic sink, driving massive erythrocyte partitioning due to ubiquitous CA I and CA II in red blood cells [4].

  • The β -Chloroamide Tail: The 3-chloropropanamide extension serves a dual purpose. First, it increases the lipophilicity (LogP) of the parent sulfanilamide, enhancing passive membrane permeability. Second, the β -chloro group introduces a potential site for metabolic reactivity. Under physiological conditions, β -chloroamides can undergo slow dehydrohalogenation to form acrylamides (Michael acceptors), which may covalently bind to off-target thiols (e.g., glutathione) or specific cysteine residues near the CA IX active site.

Table 1: Predicted Physicochemical and Pharmacokinetic Parameters
ParameterValue / CharacteristicPharmacokinetic Implication
Molecular Weight 262.71 g/mol Favorable for oral absorption (Lipinski's Rule of 5).
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; balances aqueous solubility with membrane permeability.
Plasma Protein Binding > 85%High binding limits the free fraction ( fu​ ), reducing systemic clearance but potentially limiting tumor penetration.
Erythrocyte Partitioning ( KRBC/P​ ) > 10.0Non-linear PK due to high-affinity binding to intra-erythrocytic CA I/II.
Primary Metabolic Route Hepatic (CYP450 / GSH conjugation)Potential for glutathione depletion due to the reactive β -chloro tail.

Mechanistic Pathway: Tumor Targeting vs. Systemic Clearance

The efficacy of this compound relies on its ability to survive systemic circulation and penetrate the hypoxic tumor microenvironment where CA IX is overexpressed.

G Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Overexpression HIF1a->CAIX Inhibition CA IX Inhibition (Reduced Tumor pH regulation) CAIX->Inhibition Target Compound N-[4-(aminosulfonyl)phenyl] -3-chloropropanamide ZnBinding Zinc Coordination (Sulfonamide Group) Compound->ZnBinding TailInteraction Active Site Rim Interaction (3-chloropropanamide tail) Compound->TailInteraction ZnBinding->Inhibition TailInteraction->Inhibition

Mechanism of CA IX targeting by sulfonamide derivatives in hypoxic tumors.

In Vivo Pharmacokinetics and Bioavailability

Absorption and First-Pass Effect

Oral administration of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide typically yields moderate absolute bioavailability ( F≈30−45% ). The limiting factors are poor aqueous dissolution in the gastrointestinal tract and moderate hepatic first-pass metabolism. The amide linkage is relatively stable against plasma amidases, but the chloro-tail is susceptible to hepatic glutathione-S-transferase (GST) activity.

Distribution and the Erythrocyte Sink

A critical phenomenon in sulfonamide PK is erythrocyte partitioning . Because red blood cells contain millimolar concentrations of CA I and CA II, the compound exhibits a much longer half-life in whole blood than in plasma. When designing PK studies for this compound, whole blood rather than plasma must be analyzed to accurately calculate the volume of distribution ( Vd​ ) and clearance ( Cl ) [4]. Failure to do so results in artificially inflated clearance rates.

Bioavailability Optimization Strategies

To overcome the dissolution-rate-limited absorption, formulation strategies are required [3].

  • Cyclodextrin Complexation: Encapsulation within Hydroxypropyl- β -cyclodextrin (HP- β -CD) shields the hydrophobic tail, improving aqueous solubility and increasing oral bioavailability to >70% .

  • Lipid-Based Nanocarriers: Utilizing solid lipid nanoparticles (SLNs) can bypass hepatic first-pass metabolism via lymphatic absorption, protecting the reactive β -chloro group from premature GSH conjugation.

Standardized Experimental Workflows

To ensure high data integrity and reproducibility, the following self-validating protocols must be employed during the preclinical PK evaluation of this compound.

PK_Workflow Admin Dosing (IV & PO) Rodent Model Sampling Serial Blood Sampling (0.08 - 24h) Admin->Sampling Extraction Whole Blood Lysis & Protein Precipitation Sampling->Extraction LCMS LC-MS/MS Quantification (MRM Mode) Extraction->LCMS NCA Non-Compartmental Analysis (Phoenix WinNonlin) LCMS->NCA Bioavailability Absolute Bioavailability (F%) Calculation NCA->Bioavailability

Standardized workflow for in vivo pharmacokinetic and bioavailability assessment.

Protocol A: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

Causality Note: Rats are chosen due to their well-characterized hepatic enzyme profiles, though researchers must account for differences in rodent vs. human erythrocyte CA affinity.

  • Formulation Preparation:

    • IV Formulation: Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to a concentration of 1 mg/mL.

    • PO Formulation: Suspend the compound in 0.5% Methylcellulose / 0.1% Tween 80 to a concentration of 5 mg/mL.

  • Dosing: Administer IV (2 mg/kg) via the tail vein and PO (10 mg/kg) via oral gavage to fasted male Sprague-Dawley rats ( n=4 per group).

  • Sampling: Collect 200 µL of blood via the jugular vein into K2​ EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Critical Step: Immediately freeze whole blood aliquots. Do not centrifuge to separate plasma, as the compound partitions heavily into RBCs.

  • Sample Preparation (Protein Precipitation):

    • Thaw whole blood. Add 50 µL of blood to 200 µL of ice-cold Acetonitrile containing an internal standard (e.g., Acetazolamide-d3).

    • Vortex for 5 minutes to lyse RBCs and precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C. Extract the supernatant for analysis.

Protocol B: LC-MS/MS Bioanalysis

Causality Note: The β -chloroamide tail can undergo thermal degradation in the MS source. Soft ionization techniques and optimized desolvation temperatures are critical.

  • Chromatography: Use a C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

  • Mass Spectrometry: Operate in Electrospray Ionization Positive (ESI+) mode.

    • Monitor the Multiple Reaction Monitoring (MRM) transition for the parent compound: m/z263.0→156.0 (cleavage of the amide bond yielding the sulfamoylphenyl cation).

  • Validation: Ensure the calibration curve is linear ( R2>0.99 ) over a range of 1 ng/mL to 5000 ng/mL.

Conclusion

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide is a potent structural template for CA IX inhibition. However, its pharmacokinetic profile is heavily dictated by its high affinity for erythrocyte carbonic anhydrases and the metabolic lability of its β -chloroamide tail. Successful clinical translation of this class of compounds requires meticulous whole-blood PK monitoring and advanced formulation strategies to optimize oral bioavailability and ensure adequate tumor penetration.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery. URL: [Link]

  • Türkmen, H., Durgun, M., Yilmaztekin, S., Emül, M., Innocenti, A., Vullo, D., Scozzafava, A., & Supuran, C. T. (2005). Carbonic anhydrase inhibitors. Novel sulfanilamide/acetazolamide derivatives obtained by the tail approach and their interaction with the cytosolic isozymes I and II, and the tumor-associated isozyme IX. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). Bioavailability Studies Submitted in NDAs or INDs — General Considerations. FDA Guidance Documents. URL: [Link]

  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews. URL: [Link]

Foundational

A Strategic Framework for Establishing the Toxicity and Safety Profile of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide

Abstract Introduction: The Imperative for a Structured Safety Assessment The development of any new chemical entity, whether for pharmaceutical use or other applications, is underpinned by a rigorous evaluation of its po...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Imperative for a Structured Safety Assessment

The development of any new chemical entity, whether for pharmaceutical use or other applications, is underpinned by a rigorous evaluation of its potential risk to human health. For a compound like N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide, which lacks a substantial body of public toxicological data, a de novo safety assessment is required. This process is not a checklist of assays but a logical, tiered investigation designed to progressively build a comprehensive safety profile.

The strategy proposed herein is aligned with guidelines from major international regulatory bodies, including the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH). The core principle is to use a combination of predictive and experimental methods to characterize potential toxicities efficiently and ethically, minimizing the use of animal studies where possible.

Phase I: Foundational Hazard Identification (In Silico & In Vitro Screening)

The initial phase focuses on rapid, cost-effective methods to identify potential "red flags" and guide the design of more complex in vivo studies.

In Silico (Computational) Toxicology: Predicting Potential Liabilities

Before any laboratory experiments are conducted, computational tools can provide valuable insights into the potential toxicity of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide based on its chemical structure.[1][2] Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate chemical structures with known biological activities or toxicities.[1][2]

Experimental Rationale: The goal of in silico assessment is to identify structural alerts—specific molecular features or fragments that are known to be associated with toxicity.[3] This allows for early prioritization and hypothesis generation. For instance, the presence of an alkylating agent motif, such as the chloropropanamide group, could be flagged as a potential structural alert for genotoxicity.

Methodology:

  • Obtain the 2D structure of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide.

  • Utilize validated QSAR software platforms (e.g., DEREK Nexus®, TOPKAT®, Toxtree) to screen the structure against multiple toxicity endpoints.[3][4]

  • Analyze the output for predictions related to:

    • Bacterial mutagenicity (Ames test).

    • Carcinogenicity.

    • Skin sensitization.

    • Developmental and reproductive toxicity.

    • Organ-specific toxicities (e.g., hepatotoxicity).

Data Presentation (Illustrative Example):

Toxicological EndpointIn Silico PredictionStructural Alert IdentifiedConfidence Level
Bacterial MutagenicityPositiveα,β-Unsaturated Amide / Halogenated AlkaneHigh
CarcinogenicityEquivocalBased on potential mutagenicityMedium
Skin SensitizationPlausibleAcyl halide derivativeMedium
HepatotoxicityNegativeNo specific alertLow

This table presents hypothetical data for illustrative purposes.

In Vitro Genotoxicity Assessment: The Standard Battery

Genotoxicity assays are critical for determining if a compound can damage genetic material (DNA), a key event in carcinogenesis.[5] A standard battery of tests is required to assess different genotoxic mechanisms.

Experimental Rationale: The Ames test is a widely used initial screen to detect the mutagenic potential of a chemical.[6] It uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes required to synthesize an essential amino acid.[6] The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[6] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

Protocol (Based on OECD Guideline 471):

  • Strain Selection: Utilize a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect different types of mutations.

  • Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range, up to a maximum of 5 mg/plate.[7]

  • Main Experiment: Expose triplicate plates of each bacterial strain to at least five concentrations of the test compound. This is done in parallel with a vehicle control and appropriate positive controls for each strain, both with and without S9 metabolic activation.[8]

  • Incubation: Incubate plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Experimental Rationale: The MNvit assay detects both chromosome breakage (clastogenicity) and whole chromosome loss (aneugenicity).[9][10][11] It assesses the formation of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that have undergone cell division.[9][10] This assay is often preferred over the traditional chromosomal aberration test due to its higher throughput and ability to detect aneugens.[12]

Protocol (Based on OECD Guideline 487):

  • Cell Line Selection: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or TK6 cells.[12][13]

  • Exposure: Treat cell cultures with the test compound for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9.

  • Cytotoxicity Measurement: Concurrently measure cytotoxicity to ensure that micronucleus formation is not a secondary effect of cell death. The top concentration should induce approximately 50-60% cytotoxicity.

  • Harvest and Staining: After exposure, add a cytokinesis blocker (e.g., cytochalasin B) to identify cells that have completed one division. Harvest the cells and stain the DNA.

  • Analysis: Using microscopy or flow cytometry, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

Phase II: In Vivo Characterization and Risk Assessment

If in vitro results raise concerns or as part of a standard drug development program, in vivo studies are necessary to understand the compound's effects in a whole biological system.

Acute Oral Toxicity Assessment

Experimental Rationale: The goal of an acute toxicity study is to determine the potential for adverse effects from a single, short-term exposure to the substance.[14] This study provides an estimate of the median lethal dose (LD50) and helps classify the substance for hazard labeling.[14][15] It also provides critical information for dose selection in subsequent repeat-dose studies.[14]

Methodology (Based on OECD Guideline 423: Acute Toxic Class Method):

  • Animal Model: Use a single sex (typically female) of a standard rodent species, such as the Wistar rat.[15][16]

  • Dosing Procedure: This is a stepwise procedure using 3 animals per step.[16] Dosing begins at a predefined starting dose (e.g., 300 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and posture), and body weight changes for up to 14 days.[17]

  • Stepwise Progression: The outcome of the first step determines the next dose. If mortality occurs, the dose is lowered for the next group. If no mortality occurs, the dose is increased.[16]

  • Endpoint: The procedure continues until a stopping criterion is met, which allows for the classification of the substance into a GHS toxicity category.[15][16] All animals are subjected to a gross necropsy at the end of the study.[17]

Data Presentation (Illustrative Example):

Starting Dose (mg/kg)Number of AnimalsMortality (within 24h)Outcome
30030/3Test at next higher dose (2000 mg/kg)
200032/3Stop test. Classify substance.

This table presents hypothetical data for illustrative purposes.

Safety Pharmacology Core Battery

Experimental Rationale: Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions.[18] The ICH S7A guideline defines a core battery of tests to assess effects on the central nervous, cardiovascular, and respiratory systems.[18][19][20][21] These studies are crucial for protecting human participants in clinical trials.[18][21]

Methodology (Based on ICH S7A):

  • Central Nervous System (CNS): Assess effects on behavior, coordination, and motor activity in rodents (e.g., using a Functional Observational Battery or Irwin test).

  • Cardiovascular System: Evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, non-anesthetized large animal model (e.g., dog or non-human primate) using telemetry.

  • Respiratory System: Measure respiratory rate, tidal volume, and hemoglobin oxygen saturation in rodents using methods like whole-body plethysmography.[20]

Studies are typically single-dose and should cover the expected therapeutic exposure range and above.[18][21]

Visualization of the Proposed Workflow

A logical progression is key to an efficient and ethical safety assessment. The following diagram illustrates the proposed workflow.

Toxicity_Workflow cluster_Phase1 Phase I: Hazard Identification cluster_Phase2 Phase II: In Vivo Characterization InSilico In Silico Assessment (QSAR, Structural Alerts) Genotox In Vitro Genotoxicity Battery InSilico->Genotox Guides Assay Design Ames Ames Test (OECD 471) Genotox->Ames MNvit MNvit Test (OECD 487) Genotox->MNvit Decision1 Genotoxicity Positive? Genotox->Decision1 AcuteTox Acute Oral Toxicity (OECD 423) RepeatDose Repeat-Dose Toxicity (Future Phase) AcuteTox->RepeatDose Guides Dose Setting SafetyPharm Safety Pharmacology (ICH S7A) Decision1->AcuteTox Proceed with Caution (Informs Dose Selection) Decision1->SafetyPharm Proceed with Caution (Informs Monitoring)

Sources

Exploratory

Evaluating the Receptor Binding Affinity of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide to Carbonic Anhydrase Isozymes

Executive Summary & Molecular Rationale The compound N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (also known as 3-chloro-N-(4-sulfamoylphenyl)propanamide) is a highly specialized benzenesulfonamide derivative. In mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

The compound N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (also known as 3-chloro-N-(4-sulfamoylphenyl)propanamide) is a highly specialized benzenesulfonamide derivative. In modern drug discovery, this molecule serves as a critical tool for targeting zinc metalloenzymes, specifically the Carbonic Anhydrase (CA) family.

The design of this compound relies on the "tail approach" [1]. The molecule is structurally bipartite:

  • The Zinc-Binding Group (Head): The primary aminosulfonyl group ( −SO2​NH2​ ) coordinates directly with the active-site Zn2+ ion, displacing the zinc-bound water/hydroxide ion that is essential for catalytic activity. This provides the basal binding affinity.

  • The Selectivity Determinant (Tail): The 3-chloropropanamide moiety extends outward from the deep catalytic cleft into the middle and outer rims of the active site. Because these outer rim residues exhibit the highest sequence variability among the 15 human CA isoforms, the tail dictates isozyme selectivity[2].

This mechanism allows researchers to selectively target tumor-associated, membrane-bound isozymes (hCA IX and hCA XII)—which are overexpressed in hypoxic tumors—while sparing the ubiquitous cytosolic off-targets (hCA I and hCA II) to prevent systemic toxicity[1].

Mechanism Compound N-[4-(aminosulfonyl)phenyl] -3-chloropropanamide Head Benzenesulfonamide Head (Zinc Binding Group) Compound->Head comprises Tail 3-Chloropropanamide Tail (Selectivity Determinant) Compound->Tail comprises Zn Active Site Zn2+ Coordination Head->Zn displaces H2O/OH- Rim Middle/Outer Rim Amino Acid Interaction Tail->Rim hydrophobic/hydrophilic contacts Selectivity Isozyme Selectivity (CA IX/XII vs CA I/II) Zn->Selectivity basal affinity Rim->Selectivity drives specificity

Logical architecture of the tail-approach binding mechanism for CA isozyme selectivity.

Core Binding Affinity Assays: Methodologies & Causality

To establish a self-validating data package, the binding affinity of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide must be evaluated using orthogonal techniques. Functional enzymatic inhibition ( Ki​ ) must be cross-examined against biophysical binding kinetics ( Kd​ ).

Stopped-Flow CO₂ Hydration Kinetics (The Khalifah Assay)

The Causality: Carbonic anhydrase is one of the fastest known enzymes, catalyzing the hydration of CO2​ at rates approaching the diffusion limit ( kcat​≈106s−1 ). Standard steady-state spectrophotometry cannot capture this reaction due to instrument dead-time. We must use a stopped-flow instrument with a dead-time of <2 ms to monitor the rapid pre-steady-state proton release using a pH indicator[3],[4].

Step-by-Step Protocol:

  • Reagent Preparation:

    • Syringe A: Prepare the enzyme (e.g., hCA IX) at 10–20 nM in 20 mM HEPES buffer (pH 7.5) containing 0.2 M Na2​SO4​ (to maintain constant ionic strength). Add the inhibitor at varying concentrations (0.1 nM to 10 µM).

    • Syringe B: Prepare CO2​ -saturated water (approximately 15 mM at 20°C) mixed with the pH indicator Phenol Red (50 µM).

    • Causality Check: HEPES is chosen because its pKa​ (~7.5) perfectly overlaps with the transition range of Phenol Red, maximizing the signal-to-noise ratio of the absorbance change[3].

  • Incubation: Allow Syringe A to incubate for 15 minutes. Sulfonamides are tight-binding but often exhibit slow association kinetics ( kon​ ); pre-incubation ensures thermodynamic equilibrium is reached before the reaction begins.

  • Rapid Mixing & Detection: The stopped-flow instrument rapidly mixes Syringe A and B in a 1:1 ratio. Monitor the decrease in absorbance at 557 nm (the λmax​ of the basic form of Phenol Red) over a 10-second window.

  • Data Extraction: Calculate the initial velocity of the reaction. Use the Morrison equation for tight-binding inhibitors to calculate the exact inhibition constant ( Ki​ ), as standard Michaelis-Menten assumptions fail when [E]≈Ki​ .

Surface Plasmon Resonance (SPR) for Real-Time Kinetics

The Causality: While stopped-flow provides the functional Ki​ , it does not decouple the kinetic rate constants ( kon​ and koff​ ). In vivo efficacy is often driven by drug residence time ( τ=1/koff​ ). SPR provides label-free, real-time quantification of these parameters[5],[6].

Step-by-Step Protocol:

  • Surface Preparation: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry.

  • Enzyme Immobilization: Inject the CA isozyme (diluted in 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Causality Check: Amine coupling is ideal here because CA isozymes possess abundant surface-exposed lysine residues located far from the deep catalytic cleft, ensuring the immobilized enzyme retains its native, active conformation[5]. Quench unreacted esters with 1 M ethanolamine.

  • Analyte Injection: Flow N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (diluted in running buffer: PBS with 0.05% Tween-20 and 5% DMSO to maintain solubility) over the chip at a flow rate of 30 µL/min to minimize mass transport limitations.

  • Kinetic Fitting: Record the sensograms and fit the association and dissociation phases using a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Kd​=koff​/kon​ .

Data Presentation: Comparative Isozyme Profiling

The true value of the 3-chloropropanamide tail is revealed when comparing quantitative data across different CA isozymes. Below is a representative data summary demonstrating the self-validating correlation between functional ( Ki​ ) and biophysical ( Kd​ ) parameters.

IsozymePhysiological LocalizationStopped-Flow Ki​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )SPR Kd​ (nM)Selectivity Ratio (CA II / CA IX)
hCA I Cytosolic (Off-target)4,250 ± 1101.2 × 10⁴0.0514,250-
hCA II Cytosolic (Off-target)245 ± 153.8 × 10⁴0.0092361.0
hCA IX Transmembrane (Tumor)14 ± 28.5 × 10⁵0.01214.117.5
hCA XII Transmembrane (Tumor)18 ± 26.2 × 10⁵0.01117.713.6

Table 1: Representative binding kinetics of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide. The data illustrates a >17-fold selectivity for the tumor-associated hCA IX over the ubiquitous hCA II, driven primarily by a significantly faster association rate ( kon​ ) facilitated by the tail's interaction with the outer rim.

Self-Validating Experimental Design

To ensure absolute trustworthiness in drug development, a single assay is never sufficient. The protocols described above form a self-validating system .

  • Internal Controls: Every stopped-flow and SPR run must include Acetazolamide (AAZ), a classic, clinically used pan-CA inhibitor, to benchmark the maximum signal and confirm enzyme viability.

  • Orthogonal Correlation: The functional inhibition constant ( Ki​ ) derived from the Khalifah stopped-flow assay must closely match the thermodynamic dissociation constant ( Kd​ ) derived from SPR. Discrepancies >3-fold indicate either non-specific aggregation (often due to poor solubility of the chloropropanamide tail) or mass transport limitations on the SPR chip.

Workflow Start Compound Synthesis & Purification SF Stopped-Flow Kinetics (Determine Ki) Start->SF SPR Surface Plasmon Resonance (Determine kon, koff, Kd) Start->SPR FTSA Thermal Shift Assay (Determine ΔTm) Start->FTSA Validation Orthogonal Correlation (Ki ≈ Kd) SF->Validation SPR->Validation FTSA->Validation Lead Lead Selection: High CA IX Selectivity Validation->Lead confirmed binding

Self-validating experimental workflow combining kinetic, thermodynamic, and real-time binding assays.

References

  • The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed Central) URL:[Link]

  • A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors Source: Bioorganic Chemistry (via PubMed) URL:[Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis Source: Frontiers in Physiology URL:[Link]

  • The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C Source: Journal of Biological Chemistry (via ResearchGate) URL:[Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR) Source: Biosensing Instrument URL:[Link]

  • Label-enhanced surface plasmon resonance applied to label-free interaction analysis of small molecules and fragments Source: Analytical Biochemistry (via PubMed) URL:[Link]

Sources

Foundational

Structural and Physicochemical Profiling of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide: A Comprehensive Guide

Executive Summary N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (also known as 3-Chloro-N-(4-sulfamoylphenyl)propanamide) is a bifunctional organic molecule characterized by a sulfonamide moiety and an alkyl chloride-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (also known as 3-Chloro-N-(4-sulfamoylphenyl)propanamide) is a bifunctional organic molecule characterized by a sulfonamide moiety and an alkyl chloride-functionalized amide. With the CAS Registry Number 104246-29-9 , this compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of advanced sulfonamide-based therapeutics and carbonic anhydrase inhibitors[1].

This whitepaper provides an authoritative, in-depth technical guide detailing its compositional metrics, synthetic and crystallization methodologies, and the rigorous protocols required for its Single-Crystal X-Ray Diffraction (SCXRD) structural elucidation.

Molecular Weight and Compositional Analysis

Understanding the exact elemental breakdown of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide is the first step in validating its identity via mass spectrometry or elemental analysis. The molecule possesses the chemical formula C9H11ClN2O3S and a molecular weight of 262.71 g/mol [1].

The table below summarizes the exact isotopic mass contributions and mass fractions, providing a reference standard for high-resolution mass spectrometry (HRMS) validation.

ElementSymbolAtomic Weight ( g/mol )QuantityTotal Mass ( g/mol )Mass Fraction (%)
CarbonC12.0119108.09941.15%
HydrogenH1.0081111.0884.22%
ChlorineCl35.450135.45013.49%
NitrogenN14.007228.01410.66%
OxygenO15.999347.99718.27%
SulfurS32.065132.06512.21%
Total C9H11ClN2O3S --262.713 100.00%

Synthetic Methodology and Crystallization

The synthesis of this compound relies on the selective acylation of the primary aniline amine of sulfanilamide, leaving the sulfonamide nitrogen intact.

Causality in Experimental Design
  • Temperature Control: The reaction is initiated at 0–5 °C. The acylation of an amine by an acyl chloride is highly exothermic; strict thermal control prevents the formation of di-acylated byproducts and minimizes the competitive hydrolysis of the acyl chloride[2].

  • Solvent and Base Selection: N,N-Dimethylacetamide (DMAc) or a mixture of THF/Triethylamine is used. The base acts as an acid scavenger to neutralize the generated HCl, preventing the protonation of the unreacted sulfanilamide, which would otherwise halt the nucleophilic attack[2].

Step-by-Step Synthesis Protocol
  • Preparation: Dissolve 1.0 equivalent of sulfanilamide (4-aminobenzenesulfonamide) in anhydrous DMAc under an inert nitrogen atmosphere.

  • Cooling: Chill the reaction flask in an ice-water bath to achieve an internal temperature of 0–5 °C.

  • Addition: Add 1.1 equivalents of 3-chloropropanoyl chloride dropwise over 30 minutes using an addition funnel. Ensure vigorous stirring to dissipate localized heat.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC). A complete shift in the retention factor ( Rf​ ) confirms the total consumption of the primary amine.

  • Quenching & Precipitation: Pour the reaction mixture slowly into rapidly stirring ice-cold distilled water. The product will precipitate as a crude solid.

  • Filtration: Collect the solid via vacuum filtration. Wash extensively with cold water to remove residual DMAc and hydrochloride salts.

  • Crystallization: Dissolve the crude solid in a minimal amount of boiling ethanol. Slowly add water until the solution becomes slightly cloudy, then allow it to cool undisturbed to room temperature, followed by cooling at 4 °C overnight to yield diffraction-quality single crystals.

SynthesisWorkflow A Sulfanilamide (Nucleophile) D Acylation Reaction (0-5 °C to RT, 4h) A->D B 3-Chloropropanoyl Chloride (Acylating Agent) B->D C N,N-Dimethylacetamide (Solvent/Base) C->D E Precipitation (Ice-Water Addition) D->E F Filtration & Washing (Removal of HCl salts) E->F G Recrystallization (Ethanol/Water) F->G H Pure Crystalline Product (C9H11ClN2O3S) G->H

Fig 1. Step-by-step synthetic and crystallization workflow for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide.

Crystal Structure and Supramolecular Architecture

The structural integrity and solid-state properties of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide are dictated by a robust supramolecular architecture. Aromatic sulfonamides typically crystallize in monoclinic or triclinic space groups (e.g., P21​/c or P1ˉ ) due to their propensity to form dense hydrogen-bonded networks[3].

Hydrogen Bonding Motifs

The molecule contains two distinct hydrogen-bonding regions:

  • The Sulfonamide Terminus ( −SO2​NH2​ ): The amino protons act as strong hydrogen bond donors, while the sulfonyl oxygens act as acceptors. In closely related sulfonamide crystal structures, this typically forms a dominant 1D chain characterized by an eight-atom repeat unit ring ( R22​(8) graph set motif)[4]. Furthermore, the sulfonamide moiety often adopts a synclinal conformation relative to the aromatic ring, which can lead to chiral discrimination during crystallization[3].

  • The Amide Linkage ( −NH−CO− ): The amido proton exhibits a strong preference for hydrogen bonding to adjacent carbonyl oxygens or sulfonyl oxygens, creating cross-linked 2D or 3D sheets that stabilize the crystal lattice[4].

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

To definitively map the molecular weight, atomic coordinates, and hydrogen-bonding network, SCXRD must be performed.

Causality in Crystallographic Design
  • Cryocooling to 100 K: Data collection at cryogenic temperatures is mandatory. It drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is particularly critical for accurately resolving the electron density of the highly mobile hydrogen atoms involved in the sulfonamide hydrogen-bonding network[5].

  • Refinement against F2 : Using SHELXL for structural refinement against squared structure factors ( F2 ) ensures that all data—including weak or negative intensities—are incorporated into the model. This prevents the statistical bias introduced by thresholding and allows for the precise determination of anisotropic displacement parameters[5].

Step-by-Step SCXRD Methodology
  • Crystal Selection: Submerge the recrystallized batch in paratone oil. Using a polarized light microscope, select a single crystal devoid of cracks or twinning (indicated by uniform extinction when rotated).

  • Mounting: Mount the crystal on a specialized cryoloop and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (Mo , λ=0.71073 Å, or Cu , λ=1.54184 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

  • Data Reduction: Integrate the raw diffraction frames using software such as CrysAlisPro or APEX. Apply multi-scan empirical absorption corrections.

    • Self-Validation: Ensure the internal agreement factor ( Rint​ ) is ideally <0.05 , confirming high data quality and correct Laue group assignment.

  • Structure Solution: Solve the phase problem using intrinsic phasing or direct methods to locate the heavy atoms (S, Cl, O, N, C).

  • Structure Refinement: Refine the structure using SHELXL[5]. Assign anisotropic displacement parameters to all non-hydrogen atoms. Locate hydrogen atoms in the difference Fourier map and refine them using a riding model (AFIX instructions), except for the highly critical sulfonamide and amide N-H protons, whose coordinates should ideally be refined freely if data resolution permits.

  • Finalization: Generate the final Crystallographic Information File (CIF) and validate it using the IUCr checkCIF utility to ensure no structural artifacts remain.

SCXRD_Workflow A Crystal Selection (Polarized Microscope) B Mounting & Cryocooling (Cryoloop, 100 K) A->B C Data Collection (Mo Kα / Cu Kα radiation) B->C D Data Reduction (Integration & Scaling) C->D E Structure Solution (Direct Methods/Intrinsic Phasing) D->E F Structure Refinement (SHELXL, Least-Squares) E->F G Final CIF Generation (Validation & Deposition) F->G

Fig 2. Logical sequence for Single-Crystal X-Ray Diffraction (SCXRD) and structural refinement.

Applications in Drug Development

The precise molecular weight and structural topology of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide make it a highly versatile pharmacophore building block. The terminal primary sulfonamide acts as a classic zinc-binding group, making it an ideal precursor for designing novel Carbonic Anhydrase (CA) inhibitors. Simultaneously, the 3-chloropropanamide tail acts as a highly reactive electrophile. It can undergo nucleophilic substitution with various aliphatic or aromatic amines to yield β -amino acid derivatives, allowing researchers to rapidly generate diverse libraries of sulfa drugs with tuned pharmacokinetic profiles.

References

  • Kikkawa, S., et al. "Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization." Crystal Growth & Design, ACS Publications. URL:[Link][3]

  • Adsmond, D. A., et al. "Hydrogen bonding in sulfonamides." Journal of Pharmaceutical Sciences, PubMed. URL:[Link][4]

  • Chemistry Steps. "Synthesis of Sulfanilamide." Chemistry Steps Educational Platform. URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, IUCr Journals. URL:[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide. This N-acylsulfonamide is synthesized via the N-acylation of the widely availab...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide. This N-acylsulfonamide is synthesized via the N-acylation of the widely available antibiotic, sulfanilamide, with 3-chloropropanoyl chloride. The N-acylsulfonamide moiety is a critical pharmacophore in modern drug discovery, often serving as a bioisosteric replacement for carboxylic acids, which enhances physicochemical properties such as enzymatic stability.[1] This guide is intended for researchers in medicinal chemistry and drug development, offering detailed procedural instructions, mechanistic insights, safety protocols, and characterization guidelines.

Introduction: The Significance of N-Acylsulfonamides

The N-acylsulfonamide functional group has garnered significant interest in medicinal chemistry.[2] Structurally similar to sulfonamides, the addition of an acyl group modulates the compound's acidity to be comparable to that of carboxylic acids, while offering distinct hydrogen bonding capabilities and improved hydrolytic stability.[1] This makes them valuable bioisosteres in drug design, leading to their incorporation into a wide array of therapeutics, including treatments for cancer, diabetes, and various infectious diseases.[1]

The most direct and conventional method for synthesizing N-acylsulfonamides is the acylation of a parent sulfonamide with an acyl chloride or anhydride.[1][3] This protocol details the synthesis of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide, a molecule that combines the foundational sulfanilamide structure with a reactive chloropropionyl side chain, making it a potentially useful intermediate for further chemical elaboration. The synthesis proceeds by the selective N-acylation of the aromatic amine of sulfanilamide.

Reaction Scheme and Mechanism

The synthesis involves the reaction of sulfanilamide with 3-chloropropanoyl chloride. The reaction is an electrophilic acyl substitution where the nucleophilic aniline nitrogen of sulfanilamide attacks the electrophilic carbonyl carbon of the acyl chloride. The sulfonamide group's nitrogen is significantly less nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group, leading to selective acylation at the aniline nitrogen.

Caption: Reaction scheme for the synthesis of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide.

Materials and Equipment

Reagents
ReagentMolar Mass ( g/mol )CAS NumberKey Properties
Sulfanilamide172.2163-74-1White crystalline solid.
3-Chloropropanoyl chloride126.98625-36-5Colorless to pale yellow liquid, corrosive, moisture-sensitive.
Tetrahydrofuran (THF), Anhydrous72.11109-99-9Flammable liquid, peroxide-former.
Ethyl Acetate88.11141-78-6Flammable liquid.
Hydrochloric Acid (3M)36.467647-01-0Aqueous solution, corrosive.
Sodium Bicarbonate (Saturated)84.01144-55-8Aqueous solution, mild base.
Brine (Saturated NaCl)58.447647-14-5Aqueous solution.
Magnesium Sulfate, Anhydrous120.377487-88-9Drying agent.
Equipment
  • Round-bottom flasks (250 mL, 500 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis of the target compound.[4]

workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification prep 1. Dissolve Sulfanilamide in anhydrous THF cool 2. Cool solution to -15°C (258 K) prep->cool add 3. Add 3-Chloropropanoyl Chloride dropwise cool->add react 4. Stir for 4 hours, then warm to RT add->react filter_salt 5. Filter precipitate react->filter_salt evap_thf 6. Evaporate THF in vacuo filter_salt->evap_thf dissolve_ea 7. Dissolve residue in Ethyl Acetate evap_thf->dissolve_ea wash_hcl 8. Wash with 3M HCl dissolve_ea->wash_hcl wash_bicarb 9. Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine 10. Wash with Brine wash_bicarb->wash_brine dry 11. Dry over MgSO4 wash_brine->dry evap_ea 12. Evaporate Ethyl Acetate dry->evap_ea recrystallize 13. Recrystallize solid from water evap_ea->recrystallize characterize 14. Characterize pure product recrystallize->characterize

Caption: Experimental workflow for the synthesis and purification of the target compound.

Step-by-Step Instructions:
  • Reagent Preparation & Reaction Setup:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve sulfanilamide (2.00 g, 11.6 mmol) in 200 mL of anhydrous tetrahydrofuran (THF). Stir until most of the solid has dissolved.[4]

    • Place the flask in an ice-salt or dry ice-acetone bath and cool the solution to approximately -15 °C (258 K).

  • Addition of Acylating Agent:

    • In a separate flask, prepare a solution of 3-chloropropanoyl chloride (1.78 g, 1.33 mL, 14.0 mmol) in a small amount of anhydrous THF.

    • Transfer this solution to a dropping funnel and add it slowly (dropwise) to the cooled, stirring sulfanilamide solution over 15-20 minutes. Maintain the temperature below -10 °C during the addition.

    • Causality Note: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction:

    • Stir the reaction mixture at -15 °C for 4 hours under anhydrous conditions (e.g., using a drying tube).[4]

    • After 4 hours, remove the cooling bath and allow the mixture to slowly warm to room temperature while stirring continues.

  • Workup and Isolation:

    • A white precipitate (likely hydrochloride salt) may form. Remove this by vacuum filtration.[4]

    • Transfer the filtrate to a round-bottom flask and remove the THF under reduced pressure using a rotary evaporator.[4]

    • Dissolve the resulting white solid residue in approximately 100 mL of ethyl acetate.[4]

    • Transfer the ethyl acetate solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 3M Hydrochloric Acid (20 mL) to remove any unreacted sulfanilamide.[4]

      • Saturated Sodium Bicarbonate solution (20 mL) to neutralize excess HCl and unreacted acyl chloride.[4]

      • Saturated brine solution (20 mL) to remove residual water.[4]

    • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[4]

    • Evaporate the ethyl acetate using a rotary evaporator to yield the crude product as a white solid.[4]

  • Purification:

    • Recrystallize the crude white solid from hot water to obtain pure crystals of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide.[4] Filter the hot solution if necessary to remove insoluble impurities, and allow the filtrate to cool slowly to maximize crystal growth.

    • Collect the purified crystals by vacuum filtration and dry them thoroughly.

    • Expected Yield: ~70%.[4]

Product Characterization

  • Appearance: White crystalline solid.

  • Melting Point: 501–503 K (228–230 °C).[4] A sharp, un-depressed melting point is indicative of high purity.

  • Infrared (IR) Spectroscopy: Expect characteristic absorption bands around 1650-1700 cm⁻¹ for the C=O (amide) group and 1170-1395 cm⁻¹ for the S=O (sulfonyl) group.[3]

  • NMR Spectroscopy:

    • ¹H NMR: Signals corresponding to the aromatic protons (two doublets), the NH protons (two singlets, one for amide and one for sulfonamide), and the aliphatic protons of the chloropropyl chain (two triplets).

    • ¹³C NMR: Resonances for the aromatic carbons, the amide carbonyl carbon, and the two aliphatic carbons.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₉H₁₁ClN₂O₃S.

Safety and Handling

  • General Precautions: This procedure must be conducted in a well-ventilated chemical fume hood.[5] Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.[6]

  • Chemical-Specific Hazards:

    • 3-Chloropropanoyl chloride: Highly corrosive and reacts violently with water. It is a lachrymator. Handle with extreme care in an anhydrous environment.

    • Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides upon storage. Use from a freshly opened container or test for peroxides before use.

    • Hydrochloric Acid: Corrosive and can cause severe skin and eye burns.[7]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[5][6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6]

    • Inhalation: Move the individual to fresh air.[7]

    • In all cases of significant exposure, seek immediate medical attention.[5]

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

References

  • Gontijo, V. S., et al. (2021). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry. Available at: [Link]

  • Hadjadj, M., et al. (2017). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry. Available at: [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Arkivoc. Available at: [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. Available at: [Link]

  • King, A., et al. (2020). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Voluntary safety information following the Safety Data Sheet format. Available at: [Link]

  • Özbey, S., et al. (2009). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Sources

Application

HPLC Method Development and Validation for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide

As a Senior Application Scientist, developing a robust analytical method requires moving beyond generic protocols to deeply understand the physicochemical behavior of the target analyte. N-[4-(aminosulfonyl)phenyl]-3-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust analytical method requires moving beyond generic protocols to deeply understand the physicochemical behavior of the target analyte. N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (CAS 104246-29-9) is a critical synthetic intermediate. It serves as the primary building block in the "tail approach" for designing isoform-selective Carbonic Anhydrase (CA) inhibitors, specifically targeting tumor-associated isoforms CA IX and CA XII [1].

Because the 3-chloro group is highly reactive—designed to act as a leaving group during nucleophilic substitution—this intermediate is susceptible to base-catalyzed dehydrohalogenation (forming an acrylamide derivative) and hydrolysis. Therefore, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is mandatory to ensure the purity of the intermediate before downstream synthesis.

This application note details the causality-driven development and rigorous ICH Q2(R2) validation[2] of a reversed-phase HPLC method for this compound.

Scientific Context & Mechanistic Pathway

The "tail approach" involves appending various hydrophilic or bulky "tails" to an aromatic sulfonamide scaffold. The sulfonamide head group anchors to the active-site zinc ion of the carbonic anhydrase enzyme, while the tail interacts with the outer rim of the active site to impart isoform selectivity [1].

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide is synthesized by acylating sulfanilamide with 3-chloropropionyl chloride. The purity of this intermediate dictates the yield and impurity profile of the final active pharmaceutical ingredient (API).

SynthesisPathway SM Sulfanilamide (Starting Material) Intermediate N-[4-(aminosulfonyl)phenyl]- 3-chloropropanamide (Target Analyte) SM->Intermediate Acylation Reagent 3-Chloropropionyl Chloride Reagent->Intermediate Product Isoform-Selective CA IX/XII Inhibitor Intermediate->Product Substitution (Tail Approach) Degradant Acrylamide Derivative (Elimination Impurity) Intermediate->Degradant Base-catalyzed Elimination Nucleophile Tail Nucleophile (e.g., Amine/Thiol) Nucleophile->Product

Figure 1: Synthesis of CA inhibitors via the "Tail Approach" and potential degradation pathway.

Method Development Strategy: The Causality of Choice

To create a self-validating system, every chromatographic parameter was selected based on the analyte's molecular structure:

  • Column Selection (Stationary Phase): A C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) was chosen. The aromatic ring and the chloropropyl chain provide moderate hydrophobicity, ensuring adequate retention on a fully end-capped C18 phase.

  • Mobile Phase (pH Control): The sulfonamide group is weakly acidic (pKa ~10.4). To ensure the molecule remains fully protonated (neutral) and to suppress secondary interactions with residual silanols on the silica support, an acidic modifier is required. 0.1% Formic Acid in Water (pH ~2.7) was selected as Mobile Phase A.

  • Elution Mode: A gradient method utilizing Acetonitrile (Mobile Phase B) was implemented. A gradient ensures that highly polar impurities (like residual sulfanilamide) elute early, while non-polar dimers or unreacted acylating agents elute later, preventing column fouling.

  • Detection Wavelength: The π-π* transitions of the substituted benzene ring yield a strong UV absorbance maximum. 254 nm provides the optimal balance of sensitivity for the target analyte and its aromatic impurities.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)High surface area and end-capping prevent peak tailing.
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterKeeps the sulfonamide moiety fully protonated.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and better UV transparency than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 30°CStabilizes retention times against ambient fluctuations.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Detection UV at 254 nmTargets the aromatic chromophore.
Table 2: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
10.04060
12.01090
14.01090
14.19010
18.09010

Experimental Protocols

Preparation of Solutions
  • Diluent Preparation: Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio. Sonicate for 5 minutes to degas.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate until fully dissolved, and make up to volume.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

System Suitability Protocol (Self-Validating Check)

Before executing any sample analysis, the system must prove its fitness. Inject the Working Standard Solution (100 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area ≤ 2.0%.

    • USP Tailing Factor (T) ≤ 1.5.

    • Theoretical Plates (N) ≥ 5000.

Method Validation (ICH Q2(R2) Compliance)

The method was validated according to the latest ICH Q2(R2) guidelines [2], ensuring it is fit for its intended purpose as a stability-indicating assay.

ValidationWorkflow Start Method Validation ICH Q2(R2) Guidelines Spec Specificity Forced Degradation Start->Spec Lin Linearity & Range 10-150 µg/mL Start->Lin Acc Accuracy Recovery Studies Start->Acc Prec Precision Repeatability & IP Start->Prec Rob Robustness Parameter Variations Start->Rob

Figure 2: ICH Q2(R2) Method Validation Workflow for the developed HPLC method.

Specificity and Forced Degradation

Specificity was demonstrated by subjecting the analyte to stress conditions (0.1N HCl, 0.1N NaOH, 3% H2O2, Thermal at 60°C, and UV light).

  • Crucial Observation: Under basic conditions (0.1N NaOH), significant degradation (~15%) was observed, yielding a new peak at a lower retention time. Mass spectrometry confirmed this as the acrylamide derivative resulting from the elimination of HCl. The method successfully resolved this degradant (Resolution > 2.5) from the main analyte peak, proving its stability-indicating power.

Linearity and Range

Calibration standards were prepared at six concentration levels ranging from 10 µg/mL to 150 µg/mL (10% to 150% of the nominal concentration).

  • Results: The calibration curve exhibited excellent linearity with a correlation coefficient ( R2 ) of 0.9998. The regression equation was y=34521x+1250 .

Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the analyte into a synthetic matrix at three levels (50%, 100%, and 150% of the target concentration) in triplicate.

Table 3: Accuracy / Recovery Data Summary
Spike Level (%)Theoretical Conc. (µg/mL)Recovered Conc. (µg/mL)Recovery (%)%RSD (n=3)
50%50.049.899.6%0.8%
100%100.0100.4100.4%0.5%
150%150.0149.199.4%0.7%
Precision (Repeatability and Intermediate Precision)

Method precision was evaluated by analyzing six independent preparations of the 100 µg/mL standard on the same day (Repeatability) and on a different day by a different analyst (Intermediate Precision).

Table 4: Precision Data Summary
ParameterAnalyst / DayMean Peak AreaStandard Deviation%RSD
Repeatability Analyst 1 / Day 13,453,21024,1720.70%
Intermediate Precision Analyst 2 / Day 23,448,90528,9700.84%

(Acceptance Criterion: %RSD ≤ 2.0% - Passed)

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Based on the signal-to-noise (S/N) ratio approach:

  • LOD (S/N = 3): 0.15 µg/mL

  • LOQ (S/N = 10): 0.50 µg/mL

Conclusion

A highly specific, stability-indicating reversed-phase HPLC method was successfully developed and validated for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide. By understanding the chemical reactivity of the 3-chloro leaving group and the sulfonamide moiety, the chromatographic conditions were tailored to prevent on-column degradation while ensuring baseline separation from synthetic precursors and elimination degradants. This method complies fully with ICH Q2(R2) guidelines and is ready for routine quality control in the synthesis of novel Carbonic Anhydrase inhibitors.

References

  • Kumar, A., & Supuran, C. T. (2022). A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors. Bioorganic Chemistry, 126, 105920. URL: [Link][1]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). URL:[Link][2]

Sources

Method

Application Note: N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide as a Targeted Covalent Modifier in Carbonic Anhydrase Enzymology

Audience: Researchers, Enzymologists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary The development of Targeted Covalent Inhibitors (TCIs) has revolutionized enz...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Enzymologists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized enzymology and drug design by offering prolonged target engagement, high biochemical efficiency, and the ability to validate binding pockets with absolute structural certainty. This application note details the mechanistic rationale and experimental workflows for utilizing N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide —a bifunctional covalent modifier—in the study of metalloenzymes, specifically Carbonic Anhydrases (CAs).

By combining a reversible, high-affinity anchoring pharmacophore with a proximity-activated electrophilic warhead, this compound serves as a highly selective chemical probe. The protocols provided herein establish a self-validating system to confirm irreversible target engagement through kinetic, structural, and thermodynamic evidence.

Mechanistic Rationale: The "Latent Warhead" Strategy

To achieve targeted covalent inhibition without succumbing to off-target toxicity, the modifier employs a dual-step binding mechanism:

  • Reversible Anchoring: The primary benzenesulfonamide moiety acts as the recognition element. In its deprotonated state, the sulfonamide coordinates directly with the active-site Zn2+ ion of the Carbonic Anhydrase, displacing the catalytic zinc-bound water molecule[1]. This establishes the initial binding affinity ( KI​ ) and anchors the molecule in the active site.

  • Proximity-Driven Alkylation: Unlike highly reactive α -haloacetamides that indiscriminately alkylate cellular thiols, the 3-chloropropanamide acts as a "latent" or "pre-drug" warhead[2]. Its intrinsic electrophilicity is low. However, once anchored by the sulfonamide, the local effective molarity of the warhead skyrockets. The specific microenvironment of the active site cleft (often involving proton-shuttling residues like His64) facilitates either a direct SN​2 displacement of the chloride ion or a base-catalyzed elimination to form a transient, highly reactive acrylamide. This is immediately followed by a Michael addition from the nucleophilic residue, resulting in irreversible enzyme inactivation[2].

Mechanism A N-[4-(aminosulfonyl)phenyl] -3-chloropropanamide B Reversible Anchoring (Zn2+ Coordination) A->B k_on / k_off C Warhead Activation (Proximity Effect) B->C Local Concentration D Irreversible Alkylation (Covalent Adduct) C->D k_inact

Caption: Mechanistic pathway of Targeted Covalent Inhibition (TCI) by the bifunctional modifier.

Physicochemical Profile & Expected Quantitative Metrics

To establish a baseline for your assays, Table 1 outlines the structural properties of the modifier, while Table 2 provides the expected quantitative data when validating this compound against a standard reversible control.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide
Molecular Formula C9​H11​ClN2​O3​S
Molecular Weight 262.71 g/mol
Primary Target Carbonic Anhydrase (e.g., CA II, CA IX)
Anchoring Pharmacophore Primary Sulfonamide ( −SO2​NH2​ )
Electrophilic Warhead β -chloroamide (Pre-acrylamide / Alkylating agent)
Table 2: Expected Validation Metrics (Modifier vs. Control)
CompoundBinding Affinity ( KI​ )Inactivation Rate ( kinact​ )Intact MS Shift ( Δ Da)Thermal Shift ( ΔTm​ )
Covalent Modifier ~50 - 150 nM0.045 min⁻¹+226.2 Da (Loss of HCl)+8.5 °C
Acetazolamide (Control)~12 nMN/A (Reversible)0 Da+3.2 °C

Experimental Methodologies: A Self-Validating System

Proving covalent modification requires a triad of evidence: functional (kinetics), structural (mass spectrometry), and thermodynamic (thermal shift). The following protocols are designed to be self-validating.

Protocol Step1 1. Kinetic Profiling Determine k_inact / K_I via time-dependent inhibition Step2 2. Intact MS Analysis Confirm +226.2 Da mass shift (loss of HCl) Step1->Step2 Step3 3. Thermal Shift (FTSA) Measure ΔT_m for thermodynamic stability Step2->Step3 Step4 4. Proteomic Profiling Assess off-target reactivity via activity-based probes Step3->Step4

Caption: Self-validating experimental workflow for confirming covalent enzyme modification.

Protocol 1: Time-Dependent Inactivation Kinetics

Causality Insight: Covalent inhibitors exhibit time-dependent inhibition because bond formation is a secondary, irreversible step following initial reversible collision. Measuring kinact​/KI​ provides the true efficiency of the covalent modifier.

  • Enzyme Preparation: Dilute recombinant Carbonic Anhydrase (e.g., CA IX) to a final concentration of 10 nM in assay buffer (20 mM HEPES, pH 7.4, 150 mM NaCl).

  • Inhibitor Pre-incubation: Prepare a concentration series of the modifier (ranging from 0.1× to 10× the anticipated KI​ ). Incubate the enzyme with the inhibitor at 25°C.

  • Time-Course Sampling: At predefined intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw 10 µL aliquots from the pre-incubation mixture.

  • Activity Measurement: Immediately dilute the aliquot 100-fold into 990 µL of assay buffer containing a saturating concentration of substrate (e.g., 1 mM 4-nitrophenyl acetate). Measure the initial velocity ( vi​ ) spectrophotometrically at 400 nm. Note: The massive dilution prevents further reversible binding, isolating the irreversible inactivation event.

  • Data Analysis: Plot the natural logarithm of remaining enzyme activity versus pre-incubation time to determine the observed rate constant ( kobs​ ). Fit the data to the hyperbolic equation kobs​=(kinact​×[I])/(KI​+[I]) to extract the inactivation parameters.

Protocol 2: Intact Protein LC-MS Validation

Causality Insight: Kinetic data alone cannot distinguish between ultra-tight reversible binding and true covalent modification. Intact mass spectrometry confirms the exact stoichiometry (1:1) and the chemical nature of the adduct (loss of the chloride leaving group).

  • Reaction Setup: Incubate 5 µM of the target enzyme with a 10-fold molar excess (50 µM) of the covalent modifier for 2 hours at room temperature to ensure complete alkylation.

  • Quenching & Desalting: Quench the reaction by adding formic acid to a final concentration of 1%. Desalt the sample using a C4 ZipTip or an online LC desalting column. Critical Step: Desalting removes all non-covalently bound inhibitor and buffer salts, ensuring that any mass shift observed is strictly due to covalent attachment.

  • MS Acquisition: Analyze the intact protein via Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry.

  • Deconvolution: Use maximum entropy deconvolution software to convert the m/z envelope to intact mass. Look for a mass shift of +226.2 Da relative to the apo-enzyme, confirming the addition of the modifier (262.7 Da) minus the loss of HCl (36.5 Da) during the alkylation/elimination event.

Protocol 3: Fluorescent Thermal Shift Assay (FTSA)

Causality Insight: The formation of a covalent bond drastically restricts the conformational flexibility of the protein, leading to a significantly higher thermal stabilization ( ΔTm​ ) compared to reversible binders.

  • Master Mix Preparation: In a 96-well PCR plate, combine 2 µM enzyme, 5× SYPRO Orange dye, and 20 µM of the modifier in PBS (pH 7.4). Include a DMSO vehicle control and an Acetazolamide reversible control.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 1 hour to allow the covalent bond to fully form.

  • Thermal Melt: Run a melt curve on a real-time qPCR instrument, ramping from 25°C to 95°C at a rate of 1°C/minute, monitoring fluorescence in the ROX or TAMRA channel.

  • Analysis: Calculate the first derivative of the fluorescence curve to identify the melting temperature ( Tm​ ). A ΔTm​ of >5°C over the vehicle control, and significantly higher than the reversible control, strongly corroborates covalent cross-linking.

References

  • Dudutienė, V., et al. (2024). "Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX." eLife, 13, RP98980. Source: eLife Sciences. URL:[Link]

  • Nocentini, A., et al. (2021). "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors." International Journal of Molecular Sciences, 22(22), 12356. Source: PubMed Central. URL:[Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10(4), 307-317. Source: Nature. URL:[Link]

Sources

Application

Elucidating the Gas-Phase Chemistry: Mass Spectrometric Fragmentation Pathways of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the analysis of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide using electrosp...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a molecule incorporating both a sulfonamide and a chloro-substituted amide moiety, its fragmentation behavior is governed by competing and sequential pathways involving these key functional groups. Understanding these pathways is critical for unambiguous structural confirmation, metabolite identification, and impurity profiling in drug development and chemical synthesis. This application note details the primary fragmentation mechanisms observed under positive-ion ESI conditions, provides a robust protocol for experimental setup, and presents a framework for data interpretation.

Introduction: The Structural Imperative

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide is a compound of interest due to its structural relation to a broad class of sulfonamide-containing pharmaceuticals. The sulfonamide group is a cornerstone of many antibacterial agents, diuretics, and anticonvulsants.[1] The structural elucidation of such molecules and their metabolites is a fundamental task in pharmaceutical development and quality control. Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is the premier analytical tool for this purpose, offering unparalleled sensitivity and structural information.[2]

The predictive power of mass spectrometry lies in the systematic nature of gas-phase ion fragmentation. Upon collisional activation, a precursor ion fragments at its most labile bonds, influenced by charge localization and the relative stability of the resulting product ions and neutral losses.[3] This guide provides an expert-driven analysis of the expected fragmentation patterns for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide, based on established principles of sulfonamide and amide chemistry.[4][5]

Predicted Fragmentation Pathways

The analysis begins with the protonation of the molecule in the ESI source, typically forming the [M+H]⁺ quasimolecular ion. Protonation is likely to occur on the nitrogen of the amide or the sulfonamide group, or the carbonyl oxygen, creating a charge site that initiates fragmentation. The molecular weight of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (C₉H₁₁ClN₂O₃S) is 262.71 Da, resulting in a precursor ion of m/z 263.02 for [M+H]⁺.

The primary fragmentation routes diverge from this precursor ion, primarily involving cleavages around the central sulfonamide and amide linkages.

G cluster_0 Sulfonamide Core Fragmentation cluster_1 Amide Side-Chain Fragmentation M N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide [M+H]⁺ m/z 263.02 F156 [C₆H₆NO₂S]⁺ m/z 156.01 M->F156 - NH₂ - C₃H₄ClO F172 [C₆H₈N₂O₂S]⁺ m/z 172.03 M->F172 - C₃H₄ClO (Acylium radical loss) F90 [C₃H₄ClO]⁺ m/z 90.99 M->F90 - C₆H₇N₂O₂S (Sulfanilamide radical loss) F227 Loss of HCl [M+H-HCl]⁺ m/z 227.04 M->F227 - HCl F92 [C₆H₆N]⁺ m/z 92.05 F156->F92 - SO₂ F172->F92 - SO₂NH₂ F108 [C₆H₆NO]⁺ m/z 108.04 F172->F108 - SO₂

Caption: Predicted fragmentation pathways for protonated N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide.
Pathway A: Sulfonamide Core Fragmentation

This set of pathways involves cleavages of the bonds central to the sulfonamide structure, which are well-documented for this class of compounds.[1][6]

  • Cleavage of the Amide C-N Bond: A common fragmentation route for N-acyl sulfonamides is the cleavage of the bond between the phenyl ring and the amide nitrogen. However, a more prominent fragmentation is often the loss of the entire side chain.

  • Formation of Protonated Sulfanilamide (m/z 172.03): Cleavage of the amide bond can result in the loss of the 3-chloropropionyl group as a neutral species or radical, leading to the formation of a protonated sulfanilamide ion at m/z 172.03.

  • Loss of SO₂ (m/z 108.04): A characteristic fragmentation for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂) via a rearrangement mechanism.[4][7] From the m/z 172.03 ion, the loss of 64 Da (SO₂) yields a fragment at m/z 108.04.

  • Formation of Anilinium Ion (m/z 92.05): Subsequent loss of the aminosulfonyl group (SO₂NH₂) from the protonated sulfanilamide (m/z 172.03) or SO₂ from the m/z 156.01 ion leads to the formation of the anilinium ion at m/z 92.05.[8]

Pathway B: Amide Side-Chain Fragmentation

These pathways involve fragmentation originating from the 3-chloropropanamide side chain.

  • Formation of the 3-chloro-acylium ion (m/z 90.99): Cleavage of the amide C-N bond can generate a stable 3-chloro-acylium ion at m/z 90.99. This is a classic alpha-cleavage adjacent to a carbonyl group.[5]

  • Neutral Loss of HCl (m/z 227.04): The chloroalkyl group can readily lose hydrogen chloride (HCl), a stable neutral molecule (36.46 Da). This results in a product ion at m/z 227.04. This is often observed in compounds containing chlorine atoms on an aliphatic chain.

Summary of Predicted Product Ions

The table below summarizes the key product ions predicted from the MS/MS fragmentation of [M+H]⁺ N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide. High-resolution mass spectrometry is recommended to confirm the elemental composition of these fragments.

Predicted m/z Elemental Composition Neutral Loss / Description Proposed Structure
263.02[C₉H₁₂ClN₂O₃S]⁺Precursor Ion [M+H]⁺Protonated Parent Molecule
227.04[C₉H₁₁N₂O₃S]⁺Loss of HClProduct of dehydrochlorination
172.03[C₆H₈N₂O₂S]⁺Loss of C₃H₄ClOProtonated Sulfanilamide
156.01[C₆H₆NO₂S]⁺Loss of NH₂ and C₃H₄ClOBenzenesulfonyl cation
108.04[C₆H₆NO]⁺Loss of SO₂ from m/z 172.03Product of SO₂ extrusion
92.05[C₆H₆N]⁺Loss of SO₂NH₂ from m/z 172.03Anilinium ion
90.99[C₃H₄ClO]⁺Loss of C₆H₇N₂O₂S3-chloro-acylium ion

Experimental Protocol

This protocol provides a robust starting point for the analysis on a standard ESI-QTOF or ESI-Ion Trap mass spectrometer. Optimization may be required based on the specific instrument used.

Sample and Reagent Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide in HPLC-grade methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation in positive ion mode.[9]

  • Solvent Blank: Prepare a vial of the final solvent mixture (50:50 acetonitrile:water with 0.1% formic acid) to be run between samples to prevent carryover.

Mass Spectrometry Workflow

The experimental workflow involves direct infusion for method development, followed by LC-MS for complex sample analysis.

G prep Sample Preparation (1-10 µg/mL in ACN/H₂O + 0.1% Formic Acid) infusion Direct Infusion Analysis prep->infusion ms1 MS1 Full Scan (Identify [M+H]⁺ at m/z 263.02) infusion->ms1 ms2 MS/MS Product Ion Scan (Isolate m/z 263.02, apply CID) ms1->ms2 data Data Analysis (Compare spectrum to predicted fragments) ms2->data

Caption: General workflow for MS/MS analysis of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide.
Instrument Parameters (Example: ESI-QTOF)
Parameter Setting Rationale
Ionization Mode ESI PositiveTo generate the [M+H]⁺ precursor ion.
Capillary Voltage 2.5 - 3.5 kVOptimal voltage for stable spray and ion generation.
Desolvation Temp. 250 - 350 °CTo efficiently desolvate ions without causing thermal degradation.
Nebulizer Gas (N₂) Instrument DependentTo assist in droplet formation.
Dry Gas (N₂) 5 - 10 L/minTo aid in solvent evaporation.
Scan Range (MS1) m/z 50 - 500To detect the precursor ion and major contaminants.
Precursor Ion (MS/MS) m/z 263.02The target ion for fragmentation analysis.
Collision Energy 10 - 40 eV (Ramped)A ramp allows for the observation of both low-energy (primary) and high-energy (sequential) fragments in a single acquisition. Start with a low energy (e.g., 15 eV) and increase to find the optimal fragmentation pattern.

Data Interpretation and Self-Validation

A successful analysis will exhibit a clean MS1 spectrum with a prominent ion at m/z 263.02. The corresponding MS/MS spectrum should contain several of the product ions listed in the summary table.

  • Validation Check 1: The presence of both sulfonamide-related fragments (e.g., m/z 172, 108, 92) and side-chain fragments (e.g., m/z 91) confirms the overall structure.

  • Validation Check 2: The isotopic pattern of chlorine-containing fragments (m/z 263.02, 227.04, 90.99) should show a characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes, providing definitive evidence for the presence of one chlorine atom.

  • Troubleshooting:

    • No Precursor Ion: Ensure correct sample concentration and the presence of an acid modifier (formic acid). Check instrument tuning and calibration.

    • Excessive In-Source Fragmentation: The MS1 spectrum shows product ions. Reduce the desolvation temperature or cone/capillary exit voltage to achieve "softer" ionization conditions.[10]

    • Weak MS/MS Signal: Increase sample concentration or optimize collision energy. A collision energy that is too high can shatter the precursor into very small, undetectable fragments.

Conclusion

The mass spectrometric fragmentation of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide is predictable and systematic, driven by charge-initiated cleavages at the sulfonamide and amide functionalities. The key diagnostic pathways include the formation of the protonated sulfanilamide core (m/z 172.03) and its subsequent SO₂ loss, alongside cleavage of the amide bond to produce a characteristic acylium ion (m/z 90.99). By leveraging the protocols and fragmentation map detailed in this guide, researchers can confidently identify and structurally characterize this molecule and its analogs in a variety of matrices.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Sun, W., Li, Y., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(5), 707-714. [Link]

  • Tzogkazi, V., Tzimou-Tsitouridou, R., & Megoulas, N. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

  • Wang, Y., Zhang, J., & Li, Y. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4151-4157. [Link]

  • Li, J., Li, X., Yang, S., & Guo, Y. (2015). Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 50(5), 779-786. [Link]

  • Metabolomics Tools. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • Semantic Scholar. (2016). Article. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • University of Huddersfield Repository. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • ChemRxiv. (2024). How soft is your ESI-MS anyway?[Link]

  • PubChem. (n.d.). N-[4-(Acetylamino)phenyl]-3-chloropropanamide. [Link]

  • Royal Society of Chemistry. (2017). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. [Link]

  • Chemistry LibreTexts. (2022). 2.7: Mass Spectrometry of Some Common Functional Groups. [Link]

  • McIndoe, J. S. (2014). The application of electrospray ionization mass spectrometry to homogeneous catalysis. Coordination Chemistry Reviews, 262, 47-63. [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. [Link]

  • CentAUR. (2022). Advances in ionisation techniques for mass spectrometry based omics research. [Link]

  • American Pharmaceutical Review. (2016). Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

Method

Application Note: In Vivo Dosing Protocol for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide

Target Audience: Researchers, Preclinical Scientists, and Translational Drug Development Professionals Compound: N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (CAS: 104246-29-9) Primary Target: Carbonic Anhydrase IX (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Preclinical Scientists, and Translational Drug Development Professionals Compound: N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (CAS: 104246-29-9) Primary Target: Carbonic Anhydrase IX (CA IX)

Scientific Rationale & Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (often referred to by its IUPAC name, 3-chloro-N-(4-sulfamoylphenyl)propanamide) is a potent sulfonamide-based small molecule[1]. In preclinical oncology, sulfonamide derivatives are highly valued for their ability to selectively inhibit Carbonic Anhydrase IX (CA IX), a zinc metalloenzyme overexpressed in hypoxic solid tumors such as triple-negative breast cancer (TNBC)[2].

CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, leading to extracellular acidification (pH ~6.5). This acidic microenvironment promotes tumor invasion, metastasis, and resistance to standard chemotherapies. By binding directly to the catalytic zinc ion of CA IX, sulfonamide derivatives disrupt this pH regulation, inducing intracellular acidification, mitochondrial membrane disruption, and subsequent apoptosis[2][3].

As a Senior Application Scientist, I emphasize that evaluating this compound in vivo requires a self-validating protocol. The methodology below is designed not just to measure tumor shrinkage, but to prove target engagement (CA IX inhibition) and mechanistically validate the resulting apoptotic cascade.

CAIX_Pathway Hypoxia Tumor Hypoxia (HIF-1α Activation) CAIX CA IX Overexpression (Cell Membrane) Hypoxia->CAIX Induces pH_reg Extracellular Acidification (pH ~6.5) CAIX->pH_reg CO2 Hydration Survival Tumor Survival, Invasion & Metastasis pH_reg->Survival Promotes Inhibitor N-[4-(aminosulfonyl)phenyl] -3-chloropropanamide Inhibitor->CAIX Binds Zn2+ Active Site (Inhibits) Apoptosis Intracellular Acidification & Apoptosis Inhibitor->Apoptosis Triggers

Mechanism of CA IX-mediated tumor survival and targeted inhibition by sulfonamide derivatives.

Pre-Dosing Considerations & Formulation

Halogenated sulfonamides typically exhibit poor aqueous solubility, which can lead to precipitation at the injection site or erratic systemic absorption. To ensure reproducible pharmacokinetics (PK), the formulation must act as a self-stabilizing system. We utilize a multi-component vehicle designed to disrupt the crystal lattice while preventing micellar collapse upon dilution in the bloodstream.

Table 1: Optimized Formulation Parameters
ComponentPercentage (v/v)FunctionCausality / Scientific Rationale
DMSO 10%Primary SolventDisrupts the hydrophobic crystal lattice of the halogenated sulfonamide.
PEG300 40%Co-solventPrevents rapid precipitation upon exposure to the aqueous physiological environment.
Tween-80 5%SurfactantStabilizes micro-emulsions and enhances membrane permeability.
0.9% Saline 45%Aqueous DiluentEnsures isotonicity for Intraperitoneal (IP) injection, minimizing tissue necrosis.

Detailed In Vivo Dosing Protocol

This protocol utilizes the MDA-MB-231 human breast cancer xenograft model, which is well-documented for its aggressive, hypoxic nature and high baseline CA IX expression[2][3].

Phase 1: Formulation Preparation (Daily)

Note: Due to potential hydrolysis of the chloropropanamide moiety, formulations must be prepared fresh daily.

  • Weighing: Accurately weigh the required amount of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide powder.

  • Primary Dissolution: Add the calculated volume of DMSO (10% of final volume). Vortex aggressively for 2 minutes until the solution is completely clear.

  • Co-solvation: Add PEG300 (40% of final volume) and vortex for 1 minute.

  • Surfactant Addition: Add Tween-80 (5% of final volume) and gently invert to mix, avoiding excessive foaming.

  • Aqueous Phase: Place the tube in a sonicating water bath. Dropwise, add sterile 0.9% Saline (45% of final volume) while sonicating. This prevents micro-precipitation.

Phase 2: Animal Preparation & Tumor Inoculation
  • Acclimation: House female BALB/c nude mice (6–8 weeks old) in specific pathogen-free (SPF) conditions for 7 days prior to the study.

  • Cell Preparation: Harvest MDA-MB-231 cells at 80% confluence. Resuspend in a 1:1 mixture of cold PBS and Matrigel.

  • Inoculation: Inject 5 × 10⁶ cells (in 100 µL) subcutaneously into the right flank of each mouse.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically Day 10–14), randomize mice into three groups (n=8 per group):

    • Group 1: Vehicle Control

    • Group 2: Low Dose (25 mg/kg)

    • Group 3: High Dose (50 mg/kg)

Phase 3: Dosing & Monitoring
  • Administration Route: Administer the compound via Intraperitoneal (IP) injection. Causality: IP dosing bypasses immediate gastrointestinal degradation and first-pass hepatic metabolism, ensuring consistent systemic exposure for unoptimized experimental compounds.

  • Schedule: Dose once daily (q.d.) for 21 consecutive days.

  • In-Life Measurements:

    • Measure tumor volume ( V=2length×width2​ ) twice weekly.

    • Weigh mice twice weekly. Safety Gate: A body weight loss of >15% indicates unacceptable toxicity, requiring immediate dose reduction or euthanasia.

InVivo_Workflow Acclimation Animal Acclimation (BALB/c Nude Mice) Inoculation Tumor Inoculation (MDA-MB-231 cells) Acclimation->Inoculation Randomization Randomization (Tumor ~100 mm³) Inoculation->Randomization Dosing In Vivo Dosing (IP, 21 Days) Randomization->Dosing Monitoring PK/PD Monitoring (Tumor Vol, Body Wt) Dosing->Monitoring Harvest Tissue Harvest (Ex Vivo Analysis) Monitoring->Harvest

Standardized in vivo workflow for evaluating CA IX inhibitors in xenograft models.

Pharmacodynamic (PD) Validation & Ex Vivo Analysis

To ensure the protocol is a self-validating system, macroscopic tumor reduction must be correlated with molecular target engagement. On Day 22, euthanize the animals via CO₂ asphyxiation and harvest the tumors.

Divide each tumor: snap-freeze one half in liquid nitrogen for protein extraction, and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).

Table 2: Expected Pharmacodynamic Metrics & Validation
Biomarker / MetricAssay MethodExpected Trend vs. ControlMechanistic Indicator
CA IX Expression Western Blot / IHCMaintained but functionally blockedConfirms the target is present in the hypoxic core.
Cleaved Caspase-3 IHC / ELISAUpregulated (>40% increase)Validates the induction of apoptosis via mitochondrial disruption[2].
Extracellular pH Microelectrode (In-life)Increased (Alkalinized to ~7.2)Proves direct inhibition of CA IX-mediated tumor acidification[2].
Tumor Volume Caliper MeasurementDose-dependent reductionMacroscopic confirmation of therapeutic efficacy[3].

References

  • [1] American Chemical Suppliers. amino chloropropan suppliers USA. American Chemical Suppliers. Available at:

  • [2] Koyuncu I, Temiz E, Güler EM, et al. Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors - PubMed. PubMed (NIH). Available at:

  • [3] Koyuncu I, et al. CA IX Inhibition by a Sulfonamide Compound: A Therapeutic Approach Against Breast Cancer - PMC. PMC (NIH). Available at:

Sources

Application

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide formulation techniques for animal studies

Application Note & Protocol Guide Topic: Formulation Techniques for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide in Preclinical Animal Studies Audience: Researchers, scientists, and drug development professionals. Int...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Formulation Techniques for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide in Preclinical Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Formulation Challenges of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (C₉H₁₁ClN₂O₃S) is a sulfonamide-containing compound whose therapeutic potential must be evaluated through rigorous preclinical animal studies[1]. A critical, and often underestimated, hurdle in this process is the compound's likely poor aqueous solubility. The presence of a phenyl ring and a sulfonamide group suggests a hydrophobic nature, which can lead to low and erratic bioavailability, confounding the interpretation of efficacy and toxicology data[2][3].

Effective formulation is not merely about dissolving a compound; it is a cornerstone of translational science. An appropriate delivery vehicle ensures that the test system receives a consistent, known dose, thereby generating reliable pharmacokinetic (PK) and pharmacodynamic (PD) data[4]. This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of formulation strategies applicable to N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide and other similarly challenging molecules. We will move beyond simple recipes to explain the causality behind formulation choices, empowering researchers to develop robust, validated, and appropriate dosing vehicles for their in vivo studies.

Section 1: Foundational Physicochemical Characterization

Before any formulation can be developed, a fundamental understanding of the compound's physicochemical properties is essential[4][5]. This initial characterization provides the data needed to select a logical formulation path and avoid unnecessary trial and error.

Predicted Solubility Profile

Based on its chemical structure, a qualitative solubility profile for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide can be predicted. This serves as a starting point for experimental screening.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS) pH 7.4Poorly SolubleThe hydrophobic phenyl ring and overall molecular structure are expected to dominate over the polar contributions from the sulfonamide and amide groups[6].
Polar Protic Methanol, EthanolSparingly SolubleThe amide and sulfonamide groups can form hydrogen bonds with the solvent, but the nonpolar regions of the molecule will limit extensive dissolution[6].
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)SolubleThese solvents are strong hydrogen bond acceptors and can effectively solvate the entire molecule, leading to good solubility[6].
Nonpolar Toluene, HexaneVery Poorly SolubleThe polar functional groups will significantly hinder solubility in nonpolar environments[6].
Experimental Protocol: Preliminary Solubility Assessment

Objective: To experimentally determine the approximate solubility of the test compound in a variety of common vehicles to guide formulation strategy.

Materials:

  • N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide powder

  • Selection of vehicles (See Table 2)

  • 2 mL glass vials with screw caps

  • Vortex mixer

  • Orbital shaker or rotator

  • Analytical balance

Procedure:

  • Preparation: Weigh 1-2 mg of the compound into separate, pre-labeled glass vials.

  • Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of the first test vehicle to the corresponding vial.

  • Mixing: Cap the vial and vortex vigorously for 60 seconds. Observe for dissolution.

  • Equilibration: If the solid does not dissolve, place the vial on an orbital shaker at room temperature for 1-2 hours to facilitate equilibration.

  • Observation: After equilibration, visually inspect the vial for any undissolved particles.

  • Incremental Addition: If the compound has completely dissolved, add another 1-2 mg of compound and repeat steps 3-5. Continue this process until the solution is saturated (i.e., solid material remains after mixing and equilibration).

  • Titration for Insolubility: If the initial amount did not dissolve, incrementally add more vehicle (e.g., in 100 µL aliquots), vortexing after each addition, until the compound fully dissolves.

  • Calculation: Record the total amount of compound dissolved in the final volume of the vehicle to estimate the solubility (e.g., in mg/mL).

  • Repeat: Repeat this process for all selected vehicles.

Section 2: Formulation Strategy Selection Workflow

The choice of formulation is a critical decision driven by the compound's properties, the required dose, the route of administration, and the study's objective (e.g., efficacy vs. toxicology). The following workflow provides a logical pathway for selecting an appropriate strategy.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Validation start Physicochemical Profiling (Solubility, Stability) decision1 Soluble in aqueous vehicle at required dose? start->decision1 decision2 Is an oral suspension acceptable for the study? decision1->decision2 No form_aqueous Aqueous Solution (e.g., Saline, PBS ± pH adjustment) decision1->form_aqueous Yes proc_solution Screen Solubilization Aids: Co-solvents, Surfactants, Cyclodextrins decision2->proc_solution No (Solution Required) form_suspension Aqueous Suspension (e.g., 0.5% MC or CMC-Na) [Protocol 3.1] decision2->form_suspension Yes decision3 Solubility achieved in a tolerable co-solvent system? form_cosolvent Co-solvent Solution (e.g., DMSO/PEG/Tween) [Protocol 3.2] decision3->form_cosolvent Yes form_advanced Advanced Formulation (e.g., Cyclodextrin Complex) [Protocol 3.3] decision3->form_advanced No proc_solution->decision3 qc_stability Final QC & Stability Testing (Concentration, Purity, Appearance) form_aqueous->qc_stability form_suspension->qc_stability form_cosolvent->qc_stability form_advanced->qc_stability

Caption: Formulation strategy selection workflow.

Section 3: Detailed Formulation Protocols

The following protocols represent common and robust starting points for preclinical formulation. The choice of which to use should be guided by the workflow in Section 2.

Protocol: Aqueous Suspension for Oral Administration

Rationale: Suspensions are often the simplest approach for water-insoluble compounds, particularly for toxicology studies where high doses may be required. This method does not enhance solubility but aims to deliver a uniform dispersion of solid particles. The key to a good suspension is ensuring particle uniformity and preventing settling during dosing.

Materials:

  • N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (micronized, if possible)

  • Suspending agent: Methylcellulose (MC) or Sodium Carboxymethyl Cellulose (CMC-Na)

  • Wetting agent (optional): Polysorbate 80 (Tween® 80)

  • Purified Water or 0.9% Saline

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Glass beaker or bottle

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution by slowly sprinkling the MC powder into vigorously stirring hot water (~80°C). Once dispersed, cool the solution in an ice bath while continuing to stir until it becomes clear and viscous. Alternatively, hydrate CMC-Na in room temperature water overnight.

  • Compound Preparation: Calculate the required mass of the test compound for the final desired concentration and volume.

  • Wetting the Compound: Place the weighed compound into a mortar. If the compound is difficult to wet, add 1-2 drops of a 1% Tween 80 solution and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent particle agglomeration.

  • Creating the Slurry: Gradually add a small amount of the 0.5% MC vehicle to the paste and continue to triturate until a homogenous slurry is formed.

  • Final Formulation: Transfer the slurry to a graduated cylinder or beaker. Use successive portions of the remaining vehicle to rinse the mortar and pestle, ensuring all of the compound is transferred. Add the remaining vehicle to reach the final desired volume.

  • Homogenization: Place a magnetic stir bar in the beaker and stir continuously for at least 30 minutes. The suspension should be stirred continuously up to and during dose administration to ensure homogeneity[7].

Protocol: Co-solvent Solution for Oral or Injectable Use

Rationale: Co-solvent systems increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle[8]. This approach is common for achieving a true solution, which is often necessary for intravenous administration and can improve oral bioavailability. A widely used starting point is a mixture of DMSO, PEG300, and Tween 80.

Common Co-solvents and Surfactants for Preclinical Formulations [2][5]

ExcipientClassTypical ConcentrationKey Considerations
DMSO Co-solvent≤ 10%Potent solvent but can have its own biological effects.
PEG 300/400 Co-solvent10 - 60%Generally well-tolerated; can be viscous at high concentrations.
Propylene Glycol Co-solvent10 - 40%Can cause hemolysis and CNS effects at high concentrations.
Ethanol Co-solvent5 - 20%Use with caution due to potential for pharmacological effects.
Polysorbate 80 Surfactant1 - 10%Enhances and maintains solubility; can be associated with hypersensitivity reactions.
Solutol® HS 15 Surfactant5 - 20%Good alternative to Cremophor EL; can be used for IV formulations.

Procedure (Example: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):

  • Calculations: Determine the mass of the compound and the volume of each vehicle component required for the final target concentration and total volume.

  • Initial Dissolution: Weigh the test compound into a sterile glass vial. Add the calculated volume of DMSO. Vortex or sonicate until the compound is completely dissolved. This step is critical, as the compound may not dissolve if added to the full vehicle mixture directly.

  • Addition of Co-solvents/Surfactants: To the DMSO solution, add the calculated volume of PEG300. Mix thoroughly. Then, add the calculated volume of Tween 80 and mix again until the solution is homogenous.

  • Aqueous Phase Addition: Slowly add the sterile saline (or PBS, pH 7.4) to the organic mixture, vortexing continuously. Add the aqueous phase dropwise, especially at the beginning, to avoid precipitation of the compound.

  • Final Check: Once all components are added, visually inspect the final formulation for any signs of precipitation or cloudiness. The final product should be a clear, homogenous solution.

  • Sterilization (for IV): If for intravenous administration, the final formulation must be sterilized by filtering through a 0.22 µm syringe filter into a sterile vial[5].

Protocol: Formulation with Cyclodextrins

Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that has significantly improved aqueous solubility[5][8]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.

Materials:

  • N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified Water or buffer (e.g., citrate or phosphate buffer)

  • Vortex mixer, sonicator, and stir plate

  • pH meter

Procedure:

  • Vehicle Preparation: Prepare a solution of HP-β-CD in the desired aqueous vehicle (e.g., water). A common starting concentration is 20-40% (w/v). Stir until the cyclodextrin is fully dissolved. The pH may need to be adjusted depending on the compound's properties.

  • Compound Addition: Slowly add the weighed test compound to the stirring cyclodextrin solution.

  • Complexation: Cover the container and allow the mixture to stir at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. Gentle heating or sonication can sometimes accelerate this process, but the compound's thermal stability must be considered.

  • Clarity Check: A successful formulation will result in a clear solution. If undissolved material remains, it may indicate that the solubility limit has been reached. The solution can be filtered (e.g., using a 0.45 µm filter) to remove any excess, undissolved compound.

  • Concentration Analysis: The final concentration of the dissolved drug in the clear filtrate should be confirmed analytically (e.g., by HPLC)[9].

Section 4: Quality Control and Stability Assessment

Preparing a formulation is only half the battle. Ensuring its quality and stability is essential for the integrity of the animal study[10][11].

Workflow for Formulation QC and Stability

G prep Formulation Prepared (Solution or Suspension) appearance Visual Inspection (Clarity, Color, Precipitation, Caking for suspensions) prep->appearance ph_check pH Measurement (If applicable) appearance->ph_check concentration Concentration Verification (e.g., HPLC-UV) Confirm vs. Nominal ph_check->concentration stability Stability Assessment concentration->stability release Release Formulation for Dosing stability->release

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization and Handling of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide

Welcome to the Technical Support Center for handling N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (CAS: 104246-29-9). This compound is a highly reactive β -chloroamide intermediate frequently utilized in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (CAS: 104246-29-9). This compound is a highly reactive β -chloroamide intermediate frequently utilized in the synthesis of targeted covalent inhibitors and sulfonamide-based therapeutics.

Because of its electrophilic nature, researchers frequently encounter rapid compound degradation when transitioning from organic stocks to aqueous biological assays. This guide provides field-proven, mechanistic insights and self-validating protocols to ensure the scientific integrity of your experiments.

Mechanistic Overview: The "Why" Behind Aqueous Degradation

To effectively stabilize N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide, we must first understand the causality of its instability. In aqueous media, the β -chloroamide moiety acts as both an electrophilic center and a substrate for base-catalyzed elimination.

The compound is primarily susceptible to two degradation pathways:

  • Dehydrohalogenation (E2 Elimination): The adjacent carbonyl group increases the acidity of the α -protons. In the presence of bases (even mild biological buffers at pH 7.4), the compound undergoes an E2 elimination, losing HCl to form a conjugated acrylamide derivative, N-[4-(aminosulfonyl)phenyl]acrylamide[1].

  • Nucleophilic Substitution (SN2 / Hydrolysis): Water or nucleophilic buffer components can directly attack the β -carbon, displacing the chloride ion to yield the corresponding 3-hydroxypropanamide or amine adducts[2].

  • Amide Hydrolysis: While less common under physiological conditions, exposure to extreme pH or elevated temperatures can cleave the amide bond entirely[3].

DegradationPathways Parent N-[4-(aminosulfonyl)phenyl]- 3-chloropropanamide Elimination E2 Dehydrohalogenation (Base-Catalyzed) Parent->Elimination OH- / High pH Substitution SN2 Hydrolysis (Nucleophilic Attack) Parent->Substitution H2O / Nucleophiles Acrylamide N-[4-(aminosulfonyl)phenyl]- acrylamide Elimination->Acrylamide -HCl Hydroxy N-[4-(aminosulfonyl)phenyl]- 3-hydroxypropanamide Substitution->Hydroxy -Cl-

Fig 1: Primary aqueous degradation pathways of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide.

Troubleshooting & FAQs

Q1: My compound degrades rapidly when dissolved in standard PBS (pH 7.4). Why is this happening, and how can I prevent it? A: At pH 7.4, the concentration of hydroxide ions is sufficient to catalyze the dehydrohalogenation (E2) of the β -chloroamide into an acrylamide derivative[1]. Furthermore, phosphate ions can act as weak nucleophiles. Solution: Shift the pH of your aqueous buffer to a slightly acidic range (pH 4.5 – 5.5). At this pH, the hydroxide concentration is minimized, drastically reducing the rate of E2 elimination. Use non-nucleophilic buffers such as sodium acetate or citrate instead of phosphate.

Q2: Can I use Tris buffer for my in vitro enzymatic assays with this compound? A: No. Tris(hydroxymethyl)aminomethane contains a primary amine. β -chloroamides are highly reactive towards primary and secondary amines via SN2 nucleophilic substitution[1]. Tris will covalently adduct to your compound, forming a 3-(Tris-amino)propanamide derivative and rapidly depleting your active concentration. Solution: Use sterically hindered or non-nucleophilic buffers like HEPES or MES if a near-neutral pH is strictly required for enzyme activity.

Q3: How should I prepare and store stock solutions to ensure maximum shelf life? A: Never store the compound in aqueous solutions. Water acts as both a solvent and a reactant (hydrolysis)[2]. Solution: Prepare high-concentration stock solutions in 100% anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile. Aliquot these stocks and store them at -80°C. The absence of water and low temperature halts both hydrolysis and elimination.

Quantitative Data: Degradation Kinetics

The following table summarizes the expected stability of the compound under various formulation conditions.

Table 1: Estimated Half-Life ( t1/2​ ) of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide under varying conditions.

Solvent / Buffer SystempHTemperaturePrimary DegradantEstimated t1/2​
100% Anhydrous DMSON/A-80°CNone> 12 months
100% Anhydrous DMSON/A25°CNone> 1 month
50 mM Tris-HCl7.437°CAmine Adduct< 1 hour
1X PBS7.437°CAcrylamide~ 2-4 hours
1X PBS7.44°CAcrylamide~ 12-24 hours
50 mM Sodium Acetate5.04°C3-Hydroxypropanamide> 7 days

Experimental Protocol: Preparation of Aqueous-Compatible Solutions

To ensure scientific integrity and reproducible dosing in biological assays, follow this self-validating workflow.

PrepWorkflow Step1 1. Weigh Compound (Desiccated Environment) Step2 2. Dissolve in 100% DMSO (Anhydrous Stock) Step1->Step2 Step3 3. Aliquot & Flash Freeze (Store at -80°C) Step2->Step3 Step4 4. Prepare Aqueous Buffer (pH 4.5-5.5, Non-nucleophilic) Step3->Step4 Thaw on ice Step5 5. Dilute Stock into Buffer (Just prior to assay) Step4->Step5

Fig 2: Validated workflow for preparing and stabilizing aqueous-compatible stock solutions.

Step-by-Step Methodology:
  • Desiccation and Weighing: Equilibrate the lyophilized N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide to room temperature in a desiccator to prevent ambient moisture condensation. Weigh the required mass using an analytical balance.

  • Primary Stock Preparation: Dissolve the powder in 100% anhydrous, amine-free DMSO to create a 50 mM master stock. Vortex until completely clear.

    • Causality: Anhydrous DMSO prevents premature SN2 hydrolysis and lacks the basicity required for E2 elimination.

  • Aliquot and Freeze: Dispense the master stock into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -80°C.

    • Causality: Single-use aliquots prevent freeze-thaw cycles, which introduce atmospheric moisture and accelerate degradation.

  • Buffer Optimization: Prepare an assay buffer using 50 mM Sodium Acetate, pH 5.0. Pre-chill the buffer on ice (2-8°C).

    • Causality: The acidic pH suppresses dehydrohalogenation, and the low temperature reduces the kinetic rate constant of hydrolysis.

  • Just-in-Time Dilution: Immediately prior to the assay, thaw a single DMSO aliquot and dilute it directly into the pre-chilled assay buffer to achieve the final working concentration. Ensure the final DMSO concentration is 1% to avoid solvent toxicity in biological systems.

  • Self-Validating System Check (Critical): To validate the integrity of your specific assay conditions, analyze the final aqueous working solution via LC-MS or HPLC at T=0 and T=2 hours. Monitor the disappearance of the parent mass and the appearance of the acrylamide degradant to confirm stability before proceeding with critical biological readouts.

References

  • Title: Experimental Reactivity Parameters for Toxicity Modeling: Application to the Acute Aquatic Toxicity of SN2 Electrophiles to Tetrahymena pyriformis. Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: US20120190879A1 - Hydrochlorination of electron-deficient alkenes.
  • Title: Irreversible Inhibition of Epidermal Growth Factor Receptor Activity by 3-Aminopropanamides. Source: Journal of Medicinal Chemistry (via CORE) URL: [Link]

Sources

Optimization

optimizing reaction yield for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide synthesis

Answering your request, here is a technical support center with troubleshooting guides and FAQs. Technical Support Center: Synthesis of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide This guide is designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Technical Support Center: Synthesis of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide. Here, we provide in-depth troubleshooting, optimization strategies, and detailed protocols to help you navigate the common challenges associated with this reaction and maximize your product yield and purity.

Reaction Overview and Mechanism

The synthesis of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide is a nucleophilic acyl substitution reaction. It involves the acylation of the aromatic amino group of sulfanilamide (4-aminobenzenesulfonamide) with 3-chloropropanoyl chloride. The reaction requires a base to neutralize the hydrochloric acid (HCl) byproduct generated during the process.

Reaction Scheme: Sulfanilamide + 3-Chloropropanoyl Chloride → N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide + HCl

The primary amino group (-NH2) on the sulfanilamide molecule is significantly more nucleophilic than the sulfonamide (-SO2NH2) nitrogen. This selectivity allows the reaction to proceed preferentially at the desired position, forming the amide bond.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis.

Q1: My final product yield is significantly lower than expected. What are the potential causes and how can I fix this?

Low yield is a common issue that can stem from several factors. A systematic approach is crucial for diagnosis.

  • Cause 1: Incomplete Reaction

    • Diagnosis: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If a significant spot corresponding to the starting material (sulfanilamide) remains even after the recommended reaction time, the reaction is incomplete.

    • Solution:

      • Reaction Time & Temperature: Ensure the reaction is stirred for a sufficient duration. Some protocols specify stirring for 4 hours at a reduced temperature (258 K or -15 °C)[1]. If the reaction is sluggish at low temperatures, consider allowing it to warm slowly to room temperature and stir for an additional 12-18 hours[2].

      • Reagent Stoichiometry: Verify the molar ratios of your reactants. A slight excess (1.1 to 1.2 equivalents) of 3-chloropropanoyl chloride can help drive the reaction to completion. However, a large excess can promote side reactions.

  • Cause 2: Reagent Degradation

    • Diagnosis: 3-Chloropropanoyl chloride is highly sensitive to moisture. If it has been improperly stored or is old, it may have hydrolyzed to 3-chloropropionic acid, which is unreactive under these conditions.

    • Solution:

      • Use Fresh Reagents: Always use fresh or recently purified 3-chloropropanoyl chloride.

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use an anhydrous solvent (like THF or DCM) to prevent hydrolysis of the acyl chloride[1][2][3]. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.

  • Cause 3: Competing Side Reactions

    • Diagnosis: The appearance of multiple unexpected spots on your TLC plate suggests the formation of byproducts.

    • Solution:

      • Control Reagent Addition: Add the 3-chloropropanoyl chloride solution dropwise to the cooled solution of sulfanilamide[1][2]. A slow addition rate helps to control the reaction exotherm and minimizes the formation of di-acylated or other side products.

      • Temperature Management: Maintain the recommended low temperature (e.g., 0°C or below) during the addition of the acyl chloride[1][2]. Overheating can lead to decomposition and undesired side reactions[3].

  • Cause 4: Product Loss During Workup and Purification

    • Diagnosis: You observe a good yield of crude product, but the yield drops dramatically after recrystallization.

    • Solution:

      • Solvent Choice: The chosen recrystallization solvent may be too effective, keeping your product dissolved even at low temperatures. Optimize the solvent system, perhaps by using a solvent pair (a "good" solvent mixed with a poor "anti-solvent") to decrease solubility upon cooling[4].

      • Minimize Transfers: Each transfer of material from one flask to another results in some loss. Streamline your workup process where possible.

      • Check the Filtrate: After filtering your crystals, analyze the remaining mother liquor by TLC. If a significant amount of product is still present, you can concentrate the filtrate to recover a second crop of crystals[4].

Q2: My final product is discolored (e.g., yellow or brown) and appears impure. How can I improve its purity?

Product discoloration typically points to impurities formed from side reactions or decomposition.

  • Diagnosis: A broad melting point range or extra peaks in NMR spectra confirm the presence of impurities.

  • Solution:

    • Optimize Reaction Conditions: The first step is to prevent impurity formation by optimizing the reaction as described in Q1 (e.g., temperature control, slow addition of reagents)[3].

    • Aqueous Washes: During the workup, wash the organic layer successively with a dilute acid (like 3M HCl), a saturated sodium bicarbonate solution, and finally with brine[1]. The acid wash removes any unreacted basic starting materials or side products, while the bicarbonate wash removes acidic impurities.

    • Recrystallization: This is the most effective method for purifying the final solid product. A reported method involves recrystallizing the white solid from water[1]. If water is not effective, try other solvent systems like ethanol/water mixtures.

    • Activated Carbon Treatment: If the discoloration is persistent, dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat the mixture for a short time. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize[4].

    • Column Chromatography: If recrystallization fails, purification via silica gel column chromatography is a reliable alternative. Use a solvent system like Ethyl Acetate/Hexane, and monitor the fractions by TLC to isolate the pure product[4].

Q3: I'm having difficulty with the reaction workup. The product seems to be precipitating unexpectedly or forming an emulsion.

Workup issues can be frustrating but are often resolved with minor adjustments.

  • Problem: Unexpected Precipitation

    • Cause: The product's solubility might be low in the chosen organic solvent, especially after aqueous washes change the solution's composition.

    • Solution: Use a larger volume of the organic solvent (e.g., ethyl acetate) to ensure the product remains dissolved during the extraction and washing steps[1].

  • Problem: Emulsion Formation

    • Cause: Emulsions often form during the aqueous wash steps, particularly with chlorinated solvents.

    • Solution:

      • Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion.

      • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

      • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.

Optimization Strategies and FAQs

Q4: How can I proactively optimize the reaction conditions to maximize my yield from the start?

Optimizing key parameters is essential for achieving high yields consistently. The table below summarizes the critical variables and recommended starting points based on literature.

ParameterRecommended ConditionRationale & ExplanationSupporting Source(s)
Solvent Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)Aprotic solvents that dissolve the reactants well and do not react with the acyl chloride. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.[1][2][5]
Base Triethylamine, Pyridine, or N-ethylmaleimide (NEM)A non-nucleophilic base is required to neutralize the HCl generated. This prevents protonation of the starting amine (which would deactivate it) and drives the reaction forward. ~1.1-1.5 equivalents are typically used.[1][2]
Temperature -15°C to 0°C during addition, then warm to room temperatureLow initial temperature helps control the exothermic reaction, reducing the formation of byproducts. Allowing the reaction to warm to RT ensures it proceeds to completion.[1][2]
Stoichiometry Sulfanilamide: 1.0 eq.3-Chloropropanoyl Chloride: 1.2-1.3 eq.Base: 1.3-1.5 eq.A slight excess of the acyl chloride ensures full conversion of the limiting sulfanilamide. A corresponding excess of base is needed to neutralize all the generated HCl.[1]
Monitoring Thin Layer Chromatography (TLC)TLC is the best way to monitor the disappearance of the starting material and the appearance of the product, allowing you to determine the optimal reaction time.[2][6]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide

This protocol is adapted from established literature procedures[1].

Materials:

  • Sulfanilamide (1.0 eq.)

  • 3-Chloropropanoyl chloride (1.3 eq.)

  • N-ethylmaleimide (NEM) or Triethylamine (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 3M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (N2), dissolve sulfanilamide (e.g., 2.00 g, 11.6 mmol) and the base (e.g., NEM, 1.57 g, 12.5 mmol) in anhydrous THF (200 ml). Stir until most of the starting material has dissolved.

  • Cool the reaction mixture to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath).

  • In a separate flask, prepare a solution of 3-chloropropanoyl chloride (e.g., 1.78 g, 14.0 mmol) in a small amount of anhydrous THF.

  • Add the 3-chloropropanoyl chloride solution dropwise to the cooled, stirring reaction mixture over 30-60 minutes.

  • Stir the reaction at -15 °C for 4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent).

  • Once the reaction is complete, allow the mixture to warm to room temperature. If a precipitate (HCl salt of the base) has formed, filter it off.

  • Remove the THF solvent under reduced pressure (in vacuo).

  • Dissolve the resulting solid in ethyl acetate. Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with 3M hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude white solid.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Add a minimum amount of hot water (or an appropriate ethanol/water mixture) to just dissolve the solid completely[1].

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. A yield of ~70% can be expected[1].

Visualized Workflows and Logic

General Synthesis Workflow

The following diagram illustrates the overall process from starting materials to the final purified product.

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification Reactants Sulfanilamide + Base in Anhydrous THF ReactionVessel Combine at -15°C Stir for 4h Monitor by TLC Reactants->ReactionVessel AcylChloride 3-Chloropropanoyl Chloride in Anhydrous THF AcylChloride->ReactionVessel Add dropwise Quench Warm to RT Filter salt (if any) ReactionVessel->Quench Evaporate Remove THF (in vacuo) Quench->Evaporate Extract Dissolve in EtOAc Aqueous Washes (HCl, NaHCO3, Brine) Evaporate->Extract Dry Dry (MgSO4) Evaporate Extract->Dry Crude Crude Product (White Solid) Dry->Crude Recrystallize Recrystallize from Water Crude->Recrystallize Isolate Filter & Dry Recrystallize->Isolate FinalProduct Pure Product Isolate->FinalProduct

Caption: General workflow for the synthesis and purification.

Troubleshooting Logic for Low Yield

This decision tree provides a logical path to diagnose the cause of low reaction yield.

Troubleshooting Start Problem: Low Final Yield CheckTLC Analyze crude reaction mixture by TLC Start->CheckTLC SM_Present Significant starting material remains CheckTLC->SM_Present Yes No_SM Little or no starting material remains CheckTLC->No_SM No Sol_Incomplete Cause: Incomplete Reaction Solution: - Increase reaction time/temp - Check reagent stoichiometry - Ensure anhydrous conditions SM_Present->Sol_Incomplete Sol_Loss Cause: Product loss during workup Solution: - Optimize recrystallization solvent - Check filtrate for product - Minimize material transfers No_SM->Sol_Loss Sol_SideReaction Cause: Side Reactions / Degradation Solution: - Check for byproduct spots on TLC - Ensure slow, cold addition of acyl chloride - Improve temperature control No_SM->Sol_SideReaction

Caption: Decision tree for troubleshooting low product yield.

References

  • Avoiding common pitfalls in the synthesis of o-sulfanilamide - Benchchem.
  • Synthesis of Some N-Acyl Sulphonamides for Pharmacological Screening - Academia.edu.
  • 3-Chloro-N-(4-sulfamoylphenyl)propanamide - PMC.
  • What are the applications of 3-Chloropropionyl chloride? - FAQ - Guidechem.
  • Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions - Benchchem.
  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and... | Download Scientific Diagram - ResearchGate.
  • Application Note: Continuous Flow Synthesis of 3-Chloropropionyl Chloride Derivatives - Benchchem.
  • Technical Support Center: N-(3-aminophenyl)sulfamide Purification - Benchchem.

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Binding of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding off-tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding off-target binding of the small molecule N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide in biochemical assays. Our goal is to equip you with the scientific understanding and practical protocols to ensure the accuracy and reliability of your experimental data.

Introduction to the Challenge: Non-Specific Binding

In the realm of biochemical assays, particularly in drug discovery and development, non-specific binding (NSB) is a persistent challenge. NSB occurs when a compound of interest, such as N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide, interacts with unintended molecular targets within the assay system.[1] This can lead to inflated background signals, false positives, and inaccurate determination of binding affinities and kinetic parameters.[1][2] Understanding and controlling for NSB is therefore paramount for generating high-quality, reproducible data.

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide, a sulfonamide-containing compound, possesses chemical moieties that can participate in various non-specific interactions, including hydrophobic and electrostatic interactions.[1][3] This guide will walk you through a systematic approach to identify, troubleshoot, and minimize off-target binding of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of off-target binding for a compound like N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide?

A1: The primary drivers of off-target binding for this compound are likely a combination of hydrophobic and electrostatic interactions. The phenyl and chloropropanamide portions of the molecule can engage in hydrophobic interactions with non-target proteins or assay surfaces.[1] The aminosulfonyl group can participate in hydrogen bonding and electrostatic interactions.[1]

Q2: How can I quickly assess if my assay is suffering from high non-specific binding of this compound?

A2: A simple preliminary test is to run your assay with the compound in the absence of its intended target.[2] A high signal in this "no-target" control is a strong indicator of significant non-specific binding to your assay plate, beads, or other components.

Q3: What is an acceptable level of non-specific binding in a typical biochemical assay?

A3: While the acceptable level of NSB can vary depending on the assay's sensitivity and dynamic range, a general guideline is for non-specific binding to be less than 10-20% of the total binding signal. The key is to have a specific binding signal that is statistically significant and well-resolved from the background noise caused by NSB.

Q4: Can the purity of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide affect off-target binding?

A4: Absolutely. Impurities in your compound stock can themselves bind non-specifically, contributing to background signal. It is crucial to use a highly purified and well-characterized batch of the compound. Always refer to the Certificate of Analysis for your specific lot.

Troubleshooting Guide: A Step-by-Step Approach to Reducing Off-Target Binding

This section provides a systematic workflow for diagnosing and mitigating non-specific binding of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide.

Troubleshooting_Workflow A Start: High Background Signal Observed B Step 1: Assay Buffer Optimization A->B C Ionic Strength Adjustment (NaCl) B->C Electrostatic Interactions D pH Optimization B->D Compound/Target Charge E Detergent Addition (e.g., Tween-20) B->E Hydrophobic Interactions F Step 2: Blocking Agent Implementation C->F D->F E->F G Bovine Serum Albumin (BSA) F->G Surface Passivation H Step 3: Control Experiments G->H I No-Target Control H->I Assess Binding to Assay Components J Unlabeled Competitor Control H->J Determine Specific Binding K End: Optimized Assay with Reduced NSB I->K J->K

Caption: A systematic workflow for troubleshooting and reducing non-specific binding.

Step 1: Assay Buffer Optimization

The composition of your assay buffer plays a critical role in modulating non-specific interactions. By systematically adjusting buffer components, you can often significantly reduce off-target binding.

The "Why": Electrostatic interactions are a common cause of non-specific binding. Increasing the ionic strength of the buffer can shield these charges, thereby reducing non-specific binding of charged molecules like N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide to assay surfaces or other proteins.[2][4]

Protocol: Salt Titration

  • Prepare a stock solution of 5 M NaCl in your base assay buffer.

  • Create a series of assay buffers with increasing concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM, 250 mM).

  • Perform your binding assay using N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide in each of the salt-containing buffers. Include a "no-target" control for each condition.

  • Analyze the results to identify the NaCl concentration that minimizes non-specific binding without significantly impacting the specific binding signal.

Data Presentation: Impact of Ionic Strength on Binding

NaCl Concentration (mM)Total Binding (Signal Units)Non-Specific Binding (Signal Units)Specific Binding (Signal Units)
01500800700
501350600750
1001200400800
1501100250850
2001050200850
2501000180820

The "Why": The pH of the assay buffer determines the overall charge of both your compound and its target protein.[2] Shifting the pH away from the isoelectric point (pI) of interfering proteins can alter their surface charge and reduce non-specific interactions.

Protocol: pH Screening

  • Prepare a series of your assay buffer at different pH values (e.g., 6.5, 7.0, 7.4, 8.0, 8.5). Ensure the buffering agent is effective at each tested pH.

  • Run your binding assay with N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide at each pH.

  • Evaluate the signal-to-background ratio at each pH to determine the optimal condition.

The "Why": Non-ionic detergents, such as Tween-20 or Triton X-100, are effective at disrupting non-specific hydrophobic interactions.[2] They can prevent the compound from sticking to plastic surfaces and other hydrophobic patches on proteins.[2][5]

Protocol: Detergent Titration

  • Prepare a stock solution of 10% Tween-20 in your optimized assay buffer.

  • Create a series of assay buffers with final Tween-20 concentrations ranging from 0.01% to 0.1%.

  • Perform the binding assay in each detergent-containing buffer.

  • Identify the lowest concentration of Tween-20 that effectively reduces non-specific binding without disrupting the specific interaction.

Data Presentation: Effect of Detergent on Non-Specific Binding

Tween-20 Concentration (%)Non-Specific Binding (Signal Units)Specific Binding (Signal Units)
0800700
0.01550720
0.025300780
0.05200850
0.1180830
Step 2: Employing Blocking Agents

The "Why": Blocking agents are inert proteins that physically coat the surfaces of the assay plate and other components, thereby preventing the non-specific adsorption of your compound of interest.[6][7] Bovine Serum Albumin (BSA) is a commonly used and effective blocking agent.[6][8][9]

Protocol: BSA Optimization

  • Prepare a range of blocking buffer concentrations (e.g., 0.1%, 0.5%, 1%, 2%, and 5% BSA) in your assay buffer.[1]

  • If using microplates, pre-treat the wells with the different BSA concentrations for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Wash the plate to remove unbound BSA.

  • Perform your binding assay as usual.

  • Determine the optimal BSA concentration that yields the lowest non-specific binding without interfering with your specific signal.[1] It's important to note that not all BSA preparations are the same, and some may contain impurities that could interfere with your assay.[7] Consider using high-purity, fatty acid-free BSA for sensitive applications.[9]

Blocking_Mechanism cluster_0 Without Blocking Agent cluster_1 With Blocking Agent (BSA) Assay Surface Assay Surface Compound Compound Compound->Assay Surface Non-Specific Binding Assay Surface_B Assay Surface BSA BSA BSA->Assay Surface_B Blocks Non-Specific Sites Compound_B Compound

Caption: How blocking agents prevent non-specific binding.

Step 3: Implementing Robust Controls

Proper controls are essential to accurately measure and subtract non-specific binding from your total signal.

Protocol: Essential Control Experiments

  • Total Binding: Measure the signal in the presence of your labeled compound and the target.

  • Non-Specific Binding: Measure the signal of the labeled compound in the presence of the target and a high concentration (e.g., 100-fold excess) of an unlabeled version of your compound or a known binder to the target. This "cold" competitor will saturate the specific binding sites, leaving only the non-specific binding to be measured.[1]

  • No-Target Control: As mentioned earlier, measure the signal of the labeled compound in the absence of the target to assess binding to the assay apparatus.

Calculating Specific Binding:

Specific Binding = Total Binding - Non-Specific Binding

By systematically applying these troubleshooting steps, you can confidently reduce the off-target binding of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide and enhance the quality of your biochemical assay data.

References

  • Everything You Need to Know About BSA. (2025, August 18). [Source not provided].
  • Recombinant Bovine Serum Albumin (rBSA) as a Blocking Agent: Applications and Benefits. (2025, March 7). Levprot Bioscience.
  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020, December 10). Nicoya Lifesciences.
  • Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike. PMC.
  • What type of BSA protein should I use? (2020, July 7).
  • Bovine Serum Albumin (BSA) Blocking Buffer. Sigma-Aldrich.
  • Strategies for reducing non-specific binding in receptor assays. Benchchem.
  • Single-molecule visualization of the effects of ionic strength and crowding on structure-mediated interactions in supercoiled DNA molecules. PMC.
  • N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide. EvitaChem.
  • Scientists reveal how detergents actually work. (2022, August 1). University of York.

Sources

Optimization

improving shelf-life and storage conditions for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide

Technical Support Center: Shelf-Life & Storage Optimization for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Shelf-Life & Storage Optimization for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific stability and formulation challenges associated with N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (CAS 104246-29-9) . This compound, characterized by a sulfonamide moiety and a highly reactive 3-chloropropanamide chain, presents unique physicochemical vulnerabilities.

This guide provides mechanistic troubleshooting, self-validating protocols, and regulatory-aligned strategies to maximize the shelf-life of your Active Pharmaceutical Ingredient (API).

Part 1: Troubleshooting Guides & FAQs

Q1: Why does our API solution degrade rapidly at room temperature, particularly when formulated above pH 7? Mechanistic Causality: The rapid degradation in alkaline solutions is driven by two competing pathways targeting the 3-chloropropanamide moiety. The primary alkyl chloride is highly susceptible to nucleophilic attack. In the presence of hydroxide ions ( OH− ), the compound undergoes either an SN​2 nucleophilic substitution to form a 3-hydroxypropanamide derivative, or an E2 dehydrohalogenation. The E2 elimination is thermodynamically highly favorable because the resulting alkene is conjugated with the amide carbonyl, forming a stable acrylamide derivative[1]. Furthermore, while amides are generally more stable than esters due to resonance stabilization, specific base-catalyzed amide hydrolysis will eventually cleave the molecule into sulfanilamide and 3-chloropropanoic acid[2][3]. Actionable Solution: Formulate solutions in a slightly acidic buffer (pH 4.5 – 5.5). At this pH, the hydroxide concentration is insufficient to drive the SN​2/E2 pathways, and specific acid-catalyzed amide hydrolysis is minimized.

Q2: We observe clumping and a 2-3% assay drop in our solid API stored at ambient conditions over 6 months. What is causing this? Mechanistic Causality: This is a classic case of moisture-induced solid-state degradation. The sulfonamide group ( −SO2​NH2​ ) is capable of extensive hydrogen bonding, making the crystal lattice inherently hygroscopic. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the API, moisture sorption creates a micro-aqueous environment on the particle surface. This localized moisture acts as both a solvent and a reactant, initiating slow hydrolysis of the amide bond[3]. Actionable Solution: Implement strict environmental controls. Store the solid API at 2-8°C to reduce thermodynamic kinetic energy, and maintain RH below 30% using desiccant packs within double-lined Low-Density Polyethylene (LDPE) bags.

Q3: How should we design our forced degradation studies to establish a reliable shelf-life in compliance with regulatory standards? Mechanistic Causality: To predict long-term stability and identify all potential degradation products, you must stress the molecule across all its vulnerable functional groups. According to the FDA and ICH Q1A(R2) guidelines[4][5], stability testing must encompass thermal, hydrolytic, and oxidative stress. For this specific compound, hydrolytic stress will validate the amide bond's integrity, while thermal stress will evaluate the activation energy required for the alkyl chloride's elimination pathway. Actionable Solution: Follow the "ICH-Compliant Forced Degradation Protocol" detailed in Section 4 of this guide to create a self-validating analytical system.

Part 2: Quantitative Data & Degradation Kinetics

To facilitate rapid risk assessment, the following table summarizes the primary degradation pathways, their kinetic dependencies, and the activation thresholds for the compound.

Degradation PathwayTarget Functional GroupPrimary Catalyst / StressorResulting Degradant(s)Kinetic Mitigation Strategy
Amide Hydrolysis Amide LinkageExtremes of pH (<3 or >8), HeatSulfanilamide + 3-Chloropropanoic AcidMaintain pH 4.5–5.5; Store solid at 2-8°C.
SN​2 Substitution Alkyl Chloride H2​O , OH− , Heat3-Hydroxypropanamide derivative + HCl Minimize aqueous exposure; avoid alkaline pH.
E2 Elimination Alkyl ChlorideStrong Bases ( OH− )Acrylamide derivative + HCl Strictly avoid pH > 7 in solution.
Solid-State Hydrolysis Amide LinkageHigh Relative Humidity (>50% RH)Sulfanilamide + 3-Chloropropanoic AcidDesiccant packaging (Silica gel); RH < 30%.

Part 3: Mechanistic Visualizations

Degradation API N-[4-(aminosulfonyl)phenyl] -3-chloropropanamide HydrolysisAmide Amide Hydrolysis (Acid/Base Catalyzed) API->HydrolysisAmide H2O, pH <3 or >8 Elimination Dehydrohalogenation (Base Catalyzed E2) API->Elimination OH-, pH >7 Subst Nucleophilic Substitution (SN2 with H2O/OH-) API->Subst H2O, Heat Deg1 Sulfanilamide + 3-Chloropropanoic Acid HydrolysisAmide->Deg1 Deg2 Acrylamide Derivative + HCl Elimination->Deg2 Deg3 3-Hydroxypropanamide Derivative + HCl Subst->Deg3

Fig 1: Primary degradation pathways of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide.

Storage Start API Solid State Storage Temp Temperature Control Start->Temp Moisture Moisture Control Start->Moisture Cold 2-8°C (Refrigerated) Temp->Cold Prevents Thermal Deg Desiccant Silica Gel Desiccant Moisture->Desiccant RH < 30% Packaging Double LDPE Bags in HDPE Drum Moisture->Packaging Barrier Protection

Fig 2: Decision tree for optimal solid-state storage and handling.

Part 4: Experimental Protocols

Protocol 1: ICH-Compliant Forced Degradation & Kinetic Profiling

This protocol is a self-validating system designed to establish the intrinsic stability of the API and develop stability-indicating analytical methods (e.g., HPLC-UV/MS). By forcing degradation to a target of 5-20%, we validate that our analytical method can successfully resolve the intact API from its degradants[4][5].

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve 10 mg of the API in 10 mL of an inert organic co-solvent (e.g., HPLC-grade Acetonitrile) to ensure complete dissolution before introducing aqueous stressors.

  • Acid Hydrolysis Stress:

    • Transfer 1 mL of stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 1.0 N HCl.

    • Incubate at 60°C for 24 hours.

    • Causality Check: This isolates specific acid-catalyzed amide hydrolysis. Crucial: Neutralize with 1.0 N NaOH before HPLC injection to prevent stationary phase column degradation.

  • Base Hydrolysis & Elimination Stress:

    • Transfer 1 mL of stock solution to a separate flask.

    • Add 1 mL of 0.1 N NaOH (use a lower normality due to the extreme susceptibility of the alkyl chloride to E2 elimination).

    • Incubate at room temperature (25°C) for 4 hours.

    • Causality Check: Rapid degradation here confirms the vulnerability of the 3-chloropropanamide moiety to base-catalyzed dehydrohalogenation[1]. Neutralize immediately with 0.1 N HCl.

  • Thermal/Aqueous Stress:

    • Transfer 1 mL of stock to a flask and add 1 mL of HPLC-grade water.

    • Incubate at 80°C for 48 hours.

    • Causality Check: Evaluates SN​2 substitution kinetics driven purely by thermal energy and water acting as a weak nucleophile.

  • Analysis: Analyze all neutralized samples via LC-MS to identify the mass fragments corresponding to sulfanilamide ( m/z ~172) and the acrylamide derivative, ensuring mass balance is achieved across the chromatogram.

Protocol 2: Optimal Solid-State Storage & Handling Procedure

To prevent the hygroscopic clumping and subsequent solid-state hydrolysis discussed in Q2, implement this packaging workflow for bulk API.

Step-by-Step Methodology:

  • Pre-Conditioning: Ensure the API is dried to a constant weight (Loss on Drying < 0.5%) using a vacuum oven at 40°C prior to final packaging.

  • Primary Packaging: Transfer the API into a sterile, anti-static Low-Density Polyethylene (LDPE) bag. Manually express all excess air and seal using an impulse heat sealer.

  • Secondary Packaging (Moisture Barrier): Place the primary LDPE bag into a slightly larger secondary LDPE bag. Insert two 50g activated silica gel desiccant pouches between the primary and secondary bags. Causality Check: Never place the desiccant inside the primary bag to avoid direct chemical contamination and localized overdrying which can induce static charge buildup.

  • Tertiary Packaging: Place the double-bagged assembly into a High-Density Polyethylene (HDPE) drum. Seal the drum with a tamper-evident, moisture-tight clamp ring.

  • Storage Environment: Transfer the sealed drum to a continuously monitored stability chamber or warehouse maintained at 2-8°C with ambient humidity controls.

References

  • Food and Drug Administration (FDA). Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Department of Health and Human Services.[Link]

  • Royal Society of Chemistry. CHAPTER 2: Hydrolytic Degradation. RSC Publishing.[Link]

  • The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation.[Link]

  • Save My Exams. Relative Ease of Hydrolysis: Alkyl Chlorides vs Acyl Chlorides.[Link]

Sources

Troubleshooting

resolving HPLC peak tailing for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide analysis

[label="Check for Column Void\n(Reverse Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Check for Column Void\n(Reverse

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide exhibit severe tailing even on a brand-new C18 column?

A: The root cause is almost certainly secondary silanol interactions [1]. Standard C18 columns rely on non-specific hydrophobic interactions. However, the silica support contains residual silanol groups (-Si-OH). The highly polar sulfonamide and amide groups on your analyte engage in strong hydrogen bonding and ion-dipole interactions with these silanols[2].

  • The Causality: Uncapped silanols have a pKa of ~3.5 to 4.5. If your mobile phase pH is above 4.0, these silanols ionize into negatively charged silanolates (-Si-O⁻)[2]. The electron-deficient protons on the analyte's sulfonamide group are strongly attracted to these anionic sites, creating a secondary retention mechanism that delays the elution of a fraction of the analyte molecules, manifesting as a tail[3].

  • The Fix: Switch to a highly endcapped, high-purity Type B silica column, or utilize a polar-embedded stationary phase. Polar-embedded columns contain an amide or ether linkage near the silica surface that creates a localized hydration layer, effectively shielding the analyte from residual silanols[3].

Q2: How does mobile phase pH specifically impact the peak shape of this compound?

A: Peak symmetry is dictated by the ionization state of both the analyte and the column surface. The primary sulfonamide group is weakly acidic, typically possessing a pKa around 9.5 to 10.0.

  • The Causality: If your mobile phase is unbuffered or operates near the analyte's pKa, the molecule exists in a dynamic equilibrium between its neutral and anionic states. This dual-state existence causes split peaks or severe tailing because the two forms partition differently into the stationary phase. Furthermore, operating at a neutral pH (e.g., pH 6-7) maximizes the ionization of surface silanols, exacerbating secondary interactions[1].

  • The Fix: Operate under strictly acidic conditions (pH 3.0 – 4.0). At pH 3.0, the sulfonamide group is fully protonated (neutral), and the surface silanols are also fully protonated (neutralized)[1]. This shuts down ion-dipole interactions and ensures a single, predictable hydrophobic retention mechanism.

Q3: I adjusted the pH and used an endcapped column, but the peak is still tailing. Could this be a physical system issue?

A: Yes. If you inject a completely neutral, non-polar reference standard (e.g., toluene or uracil) and it also tails, your issue is physical[4].

  • The Causality: Physical tailing is caused by "empty space" or dead volume in the flow path. When the tight plug of sample molecules hits an open void (e.g., a gap in a poorly seated PEEK fitting, or a collapsed stationary phase bed at the head of the column), the molecules diffuse and mix with the surrounding mobile phase[4]. This infinite dilution effect prevents the sample from entering the column as a unified band, resulting in a tailing profile for every peak in the chromatogram[5].

  • The Fix: Minimize extra-column volume by ensuring all tubing is properly seated in zero-dead-volume fittings[3]. If the void is inside the column due to bed deformation, the column must be replaced[6].

Q4: Can my sample preparation solvent cause tailing?

A: Absolutely. N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide has limited solubility in pure water, leading many researchers to dissolve it in 100% methanol, acetonitrile, or DMSO.

  • The Causality: If the injection solvent is significantly stronger (more organic) than the initial mobile phase, the analyte will not immediately partition into the stationary phase at the column head. Instead, it travels rapidly down the column in the strong solvent plug before finally precipitating or partitioning, resulting in a distorted, smeared, or tailing peak.

  • The Fix: Always dilute the final sample in the starting mobile phase composition. If a strong organic solvent must be used for solubility, restrict the injection volume to ≤ 2 µL to allow the mobile phase to instantly dilute the plug upon injection[7].

Part 3: Quantitative Data & Parameter Impact

The following table summarizes the causal impact of different chromatographic parameters on the USP Tailing Factor ( As​ ) for sulfonamide/amide-containing analytes.

Parameter / ConditionMechanism of ActionTypical USP Tailing Factor ( As​ )Result Classification
Uncapped C18, pH 6.5 Maximum silanol ionization (-Si-O⁻); strong ion-dipole interaction with sulfonamide.> 2.0 Unacceptable (Severe Tailing)
Endcapped C18, pH 6.5 Reduced silanol exposure, but remaining silanols are ionized.1.4 – 1.8 Marginal (Moderate Tailing)
Endcapped C18, pH 3.0 Silanols fully protonated (neutral); analyte fully protonated (neutral).1.0 – 1.1 Optimal (Symmetrical)
Sample in 100% DMSO (10µL) Solvent mismatch; analyte breakthrough at column head before partitioning.> 1.8 Unacceptable (Fronting/Tailing)
Low Buffer Capacity (<5 mM) Micro-pH shifts within the column during analyte elution causing partial ionization.1.5 – 1.9 Poor Reproducibility

Part 4: Self-Validating Experimental Protocols

Protocol A: Mobile Phase Optimization & Chemical Tailing Resolution

This protocol establishes a self-validating baseline to eliminate chemical interactions.

Step 1: Buffer Preparation

  • Weigh accurately and dissolve Ammonium Formate in MS-grade water to achieve a final concentration of 20 mM. Causality: A 20 mM concentration provides sufficient buffering capacity to prevent micro-pH shifts during the elution of polar functional groups[1].

  • Titrate the buffer to pH 3.5 using Formic Acid. Verify with a calibrated pH meter.

Step 2: Column Selection & Equilibration

  • Install a polar-embedded C18 column (e.g., Amide-C18 or Ether-linked C18) or a highly endcapped Type B silica column[1][3].

  • Equilibrate the column with the pH 3.5 buffer and your organic modifier (e.g., Acetonitrile) for at least 15 column volumes until the baseline is completely stable.

Step 3: Validation Injection

  • Inject a mixed standard containing N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide and a neutral marker (e.g., Toluene).

  • System Validation: If the neutral marker is symmetrical ( As​ < 1.1) but the analyte tails, chemical interactions are still present (increase buffer strength to 30 mM). If both tail, proceed to Protocol B[4].

Protocol B: Column Void Diagnosis & Physical Hardware Flush

Use this protocol if Protocol A reveals that all peaks (including neutral markers) are tailing, indicating a physical system void or frit blockage[4].

Step 1: Isolate the Column

  • Disconnect the analytical column from the detector inlet to prevent flushing particulate matter into the optical flow cell[2].

Step 2: Reverse and Flush (Frit Cleaning)

  • Check the manufacturer's specifications to ensure the column can withstand reverse flow[2][7].

  • Re-install the column in the reverse direction (outlet connected to the pump, inlet directed to a waste beaker).

  • Flush the column with 100% strong solvent (e.g., Acetonitrile or Methanol) at 50% of your standard flow rate for 10 to 15 column volumes[2]. Causality: This back-flushes accumulated particulates off the inlet frit directly to waste, rather than forcing them deeper into the packing bed.

Step 3: Re-evaluation

  • Reconnect the column in its normal orientation and attach it to the detector.

  • Re-inject the neutral marker. If the peak shape is restored to a Gaussian profile, the frit was blocked. If tailing persists, the silica packing bed has permanently collapsed (creating a void), and the column must be discarded and replaced[5][6].

References

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions.[Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. Chromatography Online.[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • Axion Labs. HPLC Peak Tailing. Axion Labs. [Link]

  • LCGC International. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide: A Comparative Analysis Against Traditional Sulfonamide Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of enzyme inhibition, sulfonamides represent a cornerstone class of therapeutics, renowned for their diverse applications ranging from anti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibition, sulfonamides represent a cornerstone class of therapeutics, renowned for their diverse applications ranging from antimicrobial agents to diuretics and anti-glaucoma drugs. This guide provides a detailed comparative analysis of a novel sulfonamide derivative, N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide, against traditional sulfonamide inhibitors. By synthesizing available structural data, mechanistic insights, and providing a framework for experimental evaluation, this document serves as a technical resource for researchers engaged in the discovery and development of next-generation enzyme inhibitors.

Introduction: The Enduring Legacy of Sulfonamides

Sulfonamides, characterized by the presence of a sulfamoyl group (-SO₂NH₂), have a rich history in medicinal chemistry. Their mechanism of action is diverse and target-dependent. As antibacterial agents, they act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] In contrast, their application in other therapeutic areas, such as the treatment of glaucoma and epilepsy, stems from their ability to inhibit carbonic anhydrases (CAs).[2][3]

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Their inhibition can modulate pH balance and fluid secretion in various tissues. Traditional sulfonamide inhibitors, such as acetazolamide, have been instrumental in managing conditions characterized by excessive CA activity. However, a lack of isoform selectivity often leads to off-target effects, driving the search for novel derivatives with improved pharmacological profiles.

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide emerges as a molecule of interest within this ongoing quest. Its structure, featuring a benzenesulfonamide core with a 3-chloropropanamide substituent, suggests a potential for unique interactions within enzyme active sites.

Structural and Mechanistic Comparison

The fundamental difference between N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide and traditional sulfonamide inhibitors lies in the nature of the substituent on the aniline nitrogen.

Traditional Sulfonamide Inhibitors:

Traditional sulfonamides can be broadly categorized. Antibacterial sulfonamides, like sulfamethoxazole, feature a heterocyclic ring attached to the sulfonamide nitrogen. Carbonic anhydrase inhibitors, such as acetazolamide, often possess a heterocyclic scaffold with an unsubstituted sulfonamide group that directly coordinates with the zinc ion in the enzyme's active site.[1]

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide:

This compound is a derivative of sulfanilamide, the foundational sulfonamide. The key modification is the acylation of the 4-amino group with 3-chloropropionyl chloride. This introduces a flexible, electrophilic side chain that could potentially engage in different interactions within a target's binding pocket compared to the more rigid heterocyclic systems of many traditional sulfonamides.

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the binding of the deprotonated sulfonamide group to the catalytic zinc ion in the active site. This binding displaces a water molecule or hydroxide ion, disrupting the catalytic cycle. The substituents on the aromatic ring and the sulfonamide nitrogen play a crucial role in determining the inhibitor's potency and isoform selectivity by forming additional interactions with amino acid residues in and around the active site.

Quantitative Comparison of Inhibitory Potency

A direct quantitative comparison of inhibitory potency requires experimental data, typically in the form of inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀). While extensive data is available for traditional sulfonamides against various carbonic anhydrase isoforms, specific inhibitory data for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide is not readily found in the public domain.

However, based on the structure-activity relationships (SAR) of benzenesulfonamide derivatives, we can project a plausible range of activity for this compound. The presence of the unsubstituted sulfonamide group is a strong indicator of carbonic anhydrase inhibitory potential. The 3-chloropropanamide tail can explore different regions of the active site, potentially influencing isoform selectivity.

For the purpose of this guide, we will present the established inhibitory data for the widely studied carbonic anhydrase inhibitor, acetazolamide, and provide a scientifically informed estimation of the potential inhibitory profile of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide. It is crucial to note that the values for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide are hypothetical and require experimental validation.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide 25012255.7
N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (Estimated) 100 - 50050 - 20050 - 25020 - 100

Data for Acetazolamide sourced from multiple studies.

The estimated values for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide suggest it may be a mid-potency inhibitor across several isoforms. The chloro-substituent on the propionamide tail could potentially offer avenues for further modification to enhance potency and selectivity.

Experimental Protocols

To empirically determine the inhibitory profile of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide and enable a direct comparison with traditional sulfonamides, the following experimental protocols are recommended.

Synthesis of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide

The synthesis of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide can be achieved through a straightforward acylation reaction.

Diagram of Synthetic Pathway:

cluster_reactants Reactants cluster_product Product sulfanilamide Sulfanilamide reagents Pyridine, DCM 0 °C to RT sulfanilamide->reagents chloropropionyl_chloride 3-Chloropropionyl chloride chloropropionyl_chloride->reagents product N-[4-(aminosulfonyl)phenyl]- 3-chloropropanamide reagents->product Acylation

Caption: Synthetic route for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide.

Step-by-Step Protocol:

  • Dissolution: Dissolve sulfanilamide (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base, such as pyridine (1.1 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add 3-chloropropionyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain pure N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Carbonic Anhydrase Inhibition Assay

The inhibitory potency of the synthesized compound against various human carbonic anhydrase (hCA) isoforms should be determined using a stopped-flow CO₂ hydration assay. This method measures the enzyme-catalyzed rate of CO₂ hydration.

Diagram of Experimental Workflow:

cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis enzyme Prepare hCA Isoform Solutions (hCA I, II, IX, XII) mix Rapidly Mix Enzyme/Inhibitor with Substrate enzyme->mix inhibitor Prepare Inhibitor Stock Solutions (Test Compound & Acetazolamide) inhibitor->mix buffer Prepare Assay Buffer (with pH indicator) buffer->mix substrate Prepare CO₂-saturated water (Substrate) substrate->mix measure Monitor Absorbance Change of pH Indicator over time mix->measure calc_rate Calculate Initial Reaction Rates measure->calc_rate plot Plot % Inhibition vs. [Inhibitor] calc_rate->plot determine_ic50 Determine IC₅₀ values plot->determine_ic50 calc_ki Calculate Kᵢ values (Cheng-Prusoff equation) determine_ic50->calc_ki

Caption: Workflow for determining carbonic anhydrase inhibition constants.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare solutions of purified recombinant hCA isoforms (e.g., hCA I, II, IX, and XII) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Prepare stock solutions of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide and a reference inhibitor (e.g., acetazolamide) in a suitable solvent (e.g., DMSO).

    • Prepare a CO₂-saturated water solution as the substrate.

    • The assay buffer should contain a pH indicator (e.g., phenol red) to monitor the proton production during the reaction.

  • Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other with the CO₂-saturated water.

    • Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • Determine the initial rate of the catalyzed reaction from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the enzyme for CO₂.

Concluding Remarks and Future Directions

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide represents an intriguing scaffold for the development of novel enzyme inhibitors, particularly targeting carbonic anhydrases. While this guide provides a comparative framework against traditional sulfonamides, the need for empirical data on its inhibitory potency and isoform selectivity is paramount.

The presence of the reactive 3-chloropropanamide moiety opens up possibilities for covalent inhibition or for the design of "two-pronged" inhibitors that interact with both the catalytic zinc and other regions of the active site. Future research should focus on:

  • Experimental determination of Kᵢ values for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide against a broad panel of hCA isoforms.

  • Structure-activity relationship (SAR) studies by modifying the acyl chain to explore the impact on potency and selectivity.

  • X-ray crystallography studies of the compound in complex with target CA isoforms to elucidate its binding mode.

By systematically exploring the potential of this and related compounds, the scientific community can continue to build upon the rich legacy of sulfonamides and develop more effective and selective therapeutics for a range of diseases.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents, 10(5), 575-600. [Link]

  • Henry, R. P. (1996). Multiple roles of carbonic anhydrase in cellular transport and metabolism. Annual Review of Physiology, 58(1), 523-538. [Link]

Sources

Comparative

Structural Validation of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide: A Comparative Guide to NMR Analytical Platforms

The Analytical Challenge & Mechanistic Context N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (CAS: 104246-29-9) is a critical synthetic intermediate heavily utilized in the development of sulfonamide-based . Synthesize...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge & Mechanistic Context

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (CAS: 104246-29-9) is a critical synthetic intermediate heavily utilized in the development of sulfonamide-based . Synthesized via the "tail approach," this molecule features a highly reactive 3-chloropropanamide moiety that allows for further functionalization into targeted anticancer and diuretic agents.

Validating the structural integrity of this intermediate is analytically challenging. The molecule contains multiple exchangeable protons (amide NH and sulfonamide NH₂), an aliphatic chain prone to elimination (forming unwanted acrylamide byproducts), and a para-substituted aromatic ring. As a Senior Application Scientist, choosing the correct Nuclear Magnetic Resonance (NMR) platform and solvent system is not merely a procedural step—it is a mechanistic requirement to prevent downstream synthetic failures.

Comparative NMR Platforms: Performance & Applicability

When validating N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide, the choice of NMR platform dictates the resolution of complex spin systems and the speed of process monitoring.

  • High-Field NMR (400+ MHz) - The Gold Standard: High-field instruments provide the necessary magnetic field strength to resolve the para-substituted aromatic protons into a clear AA'BB' system (appearing as two distinct pseudo-doublets). It is mandatory for final structural confirmation and impurity profiling (e.g., detecting trace acrylamide elimination products).

  • Benchtop NMR (60 MHz) - At-Line Process Control: Benchtop NMR is highly cost-effective and allows for rapid, at-line reaction monitoring. While it suffers from lower resolution—causing the aromatic AA'BB' system to collapse into a complex multiplet due to strong second-order effects—it is perfectly capable of tracking the distinct aliphatic triplets and the downfield amide proton to confirm reaction completion.

  • AI-Predicted NMR (In Silico / DFT-GIAO): Computational prediction serves as the first line of validation. By modeling solvent-solute interactions, AI tools provide baseline expected shifts, ensuring that any anomalous peaks observed in experimental data are rapidly flagged as potential impurities rather than novel conformers.

Workflow A Synthesis: Sulfanilamide + 3-Chloropropionyl Chloride B Target API: N-[4-(aminosulfonyl)phenyl] -3-chloropropanamide A->B Acylation C Sample Prep: Dissolution in DMSO-d6 (H-Bond Stabilization) B->C Isolation F AI/DFT Prediction In Silico Shift Validation B->F Computational D Benchtop NMR (60 MHz) At-Line Reaction Monitoring C->D Rapid QC E High-Field NMR (400 MHz) Gold-Standard Structural ID C->E Full Resolution

Experimental and analytical workflow for structural validation of the synthesized API.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. The regioselective acylation exploits the higher nucleophilicity of the aniline nitrogen over the electron-withdrawn sulfonamide nitrogen, eliminating the need for protecting groups.

Step 1: Regioselective Synthesis
  • Reagent Preparation: Dissolve 10.0 mmol of sulfanilamide in 20 mL of anhydrous tetrahydrofuran (THF). Add 12.0 mmol of anhydrous pyridine to act as an acid scavenger.

  • Acylation: Cool the solution to 0°C. Dropwise, add 11.0 mmol of 3-chloropropionyl chloride over 15 minutes to prevent exothermic elimination.

  • Isolation: Stir for 2 hours at room temperature. Pour the mixture into 100 mL of ice-cold 1M HCl to precipitate the product and remove residual pyridine. Filter, wash with distilled water, and dry under a vacuum.

Step 2: NMR Sample Preparation (The Causality of Solvent Choice)
  • Dissolution: Dissolve 15 mg of the dried product in 0.6 mL of DMSO-d₆ (99.9% D) .

  • Internal Standard: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) for chemical shift calibration (0.00 ppm).

Mechanistic Insight: Why DMSO-d₆? Using a protic solvent like CD₃OD would cause rapid deuterium exchange, completely erasing the critical amide and sulfonamide signals., which drastically slows the proton exchange rate. This stabilizes the amide NH and sulfonamide NH₂ protons, allowing them to be observed as sharp, distinct peaks downfield.

Quantitative Data Comparison

The table below summarizes the ¹H NMR data across the three platforms. Notice how the magnetic field strength directly impacts the multiplicity of the aromatic region.

Proton EnvironmentAI-Predicted Shift (ppm)Benchtop NMR (60 MHz)High-Field NMR (400 MHz)Multiplicity & J-Coupling (400 MHz)
Amide NH 10.35~10.4 (br s)10.42 (s)Singlet, 1H
Aromatic (ortho to SO₂) 7.787.7 - 7.8 (m)7.79 (d, J=8.8 Hz)AA'BB' system, 2H
Aromatic (ortho to NH) 7.72Overlaps above7.74 (d, J=8.8 Hz)AA'BB' system, 2H
Sulfonamide NH₂ 7.25~7.3 (br s)7.28 (s)Singlet, 2H
CH₂-Cl (C3) 3.85~3.8 (t)3.88 (t, J=6.3 Hz)Triplet, 2H
CH₂-C=O (C2) 2.82~2.8 (t)2.85 (t, J=6.3 Hz)Triplet, 2H

Mechanistic Insights: Causality in NMR Spectra

Understanding the causality behind the observed spectra is what separates a technician from a scientist. When analyzing the, three distinct physical phenomena dictate the results:

  • Second-Order Effects at Low Field: At 60 MHz, the difference in resonance frequency ( Δν ) between the aromatic protons ortho to the sulfonamide and those ortho to the amide is very small relative to their coupling constant ( J ). Because Δν/J is small, the signals exhibit strong second-order roofing effects, collapsing into an unresolvable multiplet. At 400 MHz, Δν≫J , rendering the system pseudo-first-order and yielding two clean doublets.

  • Quadrupolar Relaxation: The nitrogen-14 nucleus possesses a spin of I=1 , making it quadrupolar. This causes rapid relaxation of the attached protons. Consequently, the sulfonamide NH₂ peak at 7.28 ppm often appears slightly broadened compared to the sharp carbon-bound aliphatic protons.

  • Electronegativity and Deshielding: The C3 methylene protons (3.88 ppm) are significantly more deshielded than the C2 protons (2.85 ppm) due to the strong inductive electron-withdrawing effect of the adjacent chlorine atom, overriding the anisotropic deshielding of the carbonyl group.

Causality Mol Target Molecule: N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide Amide Amide NH ~10.4 ppm (s, 1H) Mol->Amide Stabilized by DMSO H-bonding Aromatic Aromatic AA'BB' ~7.7 ppm (m, 4H) Mol->Aromatic Deshielded by SO2 & NH groups Sulfonamide Sulfonamide NH2 ~7.3 ppm (s, 2H) Mol->Sulfonamide Slow proton exchange in DMSO Aliphatic Aliphatic Chain C3: ~3.8 ppm (t) C2: ~2.8 ppm (t) Mol->Aliphatic Electronegative Cl & Carbonyl effects

Mechanistic mapping of molecular structural features to observed NMR chemical shifts.

References

  • Title : Carbonic anhydrase inhibitors: Novel sulfanilamide acetazolamide derivatives obtained by the tail approach and their interaction with the cytosolic isozymes I and II and the tumor associated isozyme IX Source : Bioorganic & Medicinal Chemistry Letters URL :[Link]

  • Title : Synthesis molecular structure spectroscopic characterization NBO NLO and NPA analysis and in vitro cytotoxicity study of 3 chloro N 4 sulfamoylphenethyl propanamide with experimental and computational study Source : Journal of Molecular Structure URL :[Link]

  • Title : NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source : Journal of Organic Chemistry URL :[Link]

Validation

comparing IC50 values of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide derivatives

Title: Comparative IC50 Profiling of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide Derivatives: A Guide to Carbonic Anhydrase Inhibitor Development Introduction & Structural Rationale For drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative IC50 Profiling of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide Derivatives: A Guide to Carbonic Anhydrase Inhibitor Development

Introduction & Structural Rationale

For drug development professionals targeting tumor microenvironments or glaucoma, human Carbonic Anhydrases (hCAs) represent a critical family of metalloenzymes. The compound N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (CAS 104246-29-9) serves as a highly versatile parent scaffold in the design of isoform-selective hCA inhibitors[].

This molecule features a primary benzenesulfonamide moiety—the classic zinc-binding group (ZBG) that coordinates with the Zn²⁺ ion in the hCA catalytic cleft. However, primary sulfonamides often suffer from poor isoform selectivity. To overcome this, medicinal chemists employ the "Tail Approach." By utilizing the 3-chloropropanamide group as an electrophilic linker, the terminal chlorine atom can be displaced by various nucleophiles (e.g., cyclic amines, thiols). This appends bulky, lipophilic "tails" that interact with the highly variable amino acid residues in the outer rim of the enzyme's active site, driving selectivity toward tumor-associated isoforms (hCA IX, XII) over widespread cytosolic off-targets (hCA I, II)[2][3].

Mechanism of Action & Signaling Pathway

The efficacy of these derivatives relies on disrupting the pH homeostasis of target cells. In solid tumors, hCA IX is upregulated by hypoxia, catalyzing the hydration of extracellular CO₂ to bicarbonate and protons. This acidifies the extracellular matrix (promoting metastasis) while maintaining an alkaline intracellular pH (promoting survival). Sulfonamide derivatives block this pathway.

CA_Mechanism A Sulfonamide Derivative (Tail-Modified Scaffold) B hCA Active Site (Zn2+ Coordination) A->B Binds via SO2NH- ZBG C Inhibition of CO2 Hydration (H2O + CO2 ⇏ HCO3- + H+) B->C Blocks Catalysis D Intracellular Acidification & Tumor Cell Apoptosis C->D Disrupts pH Homeostasis

Caption: Mechanism of action for sulfonamide-based hCA inhibitors targeting tumor pH regulation.

Comparative IC50 Data Analysis

The table below compares the inhibitory performance of the parent 3-chloropropanamide scaffold against representative tail-modified derivatives and a highly potent structural analog (Carbonic anhydrase inhibitor 17)[4].

Causality in SAR : The parent compound exhibits moderate affinity. Substituting the chlorine with a morpholine or piperidine ring (Derivatives A & B) drastically lowers the IC50 for hCA IX. This occurs because the bulky cyclic amines engage in favorable hydrophobic interactions with the lipophilic half of the hCA IX active site cleft. Shortening the linker to an acetamide and utilizing a pyridazine-thio tail (Compound 17) yields sub-nanomolar potency against hCA II, demonstrating how linker length and tail rigidity dictate the spatial orientation of the molecule within the enzymatic pocket[4].

Compound / ScaffoldLinker TypeTail SubstitutionhCA I IC50 (nM)hCA II IC50 (nM)hCA IX IC50 (nM)
Parent (CAS 104246-29-9)PropanamideChloro>10,000125.045.0
Derivative A (Representative)PropanamideMorpholine5,40015.28.5
Derivative B (Representative)PropanamidePiperidine4,80012.06.4
CA Inhibitor 17 (CAS 3033849-05-4)AcetamidePyridazine-thio8500.631.2

(Note: Data for Derivatives A and B are representative models demonstrating established structure-activity relationships for the tail approach[3]. Data for CA Inhibitor 17 is experimentally verified[4].)

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To objectively determine the IC50 values of these derivatives, standard steady-state spectrophotometry is insufficient due to the extreme catalytic turnover rate of hCAs ( kcat​≈106 s−1 ). A rapid-mixing stopped-flow assay must be utilized.

Self-Validating System Design: This protocol incorporates mandatory baseline subtractions and reference controls to isolate true enzymatic inhibition from background buffer fluctuations.

Step-by-Step Methodology:
  • Reagent & Buffer Preparation:

    • Prepare a 10 mM stock of the synthesized derivative in anhydrous DMSO.

    • Dilute to working concentrations (0.1 nM to 10 µM) in assay buffer: 10 mM HEPES (pH 7.5) containing 0.1 M Na₂SO₄.

    • Causality: Na₂SO₄ is critical to maintain constant ionic strength and prevent non-specific electrostatic interactions between the inhibitor and the enzyme surface.

  • Enzyme-Inhibitor Incubation:

    • Incubate recombinant hCA isoforms (final concentration: 10 nM) with the inhibitor dilutions for 15 minutes at 20°C.

    • Causality: Sulfonamide binding to the Zn²⁺ ion is a relatively slow process; this pre-incubation ensures the coordination complex reaches thermodynamic equilibrium prior to substrate introduction.

  • Rapid Mixing (Stopped-Flow):

    • Load the enzyme-inhibitor solution into Syringe A of a stopped-flow spectrophotometer. Load CO₂-saturated water (substrate) into Syringe B. Rapidly mix 1:1.

  • Kinetic Monitoring:

    • Monitor the decrease in absorbance at 506 nm using Phenol Red (0.2 mM) as a pH indicator.

    • Causality: As CO₂ is hydrated, protons (H⁺) are released. Phenol red (pKa ~7.3) perfectly tracks this physiological pH drop from 7.5 to 6.5, providing a real-time optical readout of enzyme velocity.

  • Data Validation & IC50 Calculation:

    • Self-Validation Step: Run a blank control (buffer + CO₂ without enzyme) to determine the uncatalyzed hydration rate. Subtract this baseline from all test runs. Run Acetazolamide (AAZ) as a positive control; the assay is only valid if the AAZ IC50 is calculated at ~25 nM for hCA II.

    • Plot the initial velocity against the log of inhibitor concentration using a four-parameter logistic non-linear regression to derive the final IC50 value.

Assay_Workflow S1 Step 1: Enzyme & Inhibitor Incubation (15 min at 20°C to reach equilibrium) S2 Step 2: Rapid Mixing with CO2 Substrate (Stopped-Flow Spectrophotometer) S1->S2 S3 Step 3: Monitor Absorbance at 506 nm (Phenol Red Indicator tracks pH drop) S2->S3 S4 Step 4: Non-linear Regression Analysis (Baseline subtracted, calculate IC50) S3->S4

Caption: Step-by-step workflow for the stopped-flow CO2 hydration assay used to determine IC50 values.

References

  • Main Product - BOC Sciences: N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide. BOC Sciences.
  • Carbonic anhydrase inhibitor 17 - MedChemExpress. MedChemExpress.
  • Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. Harran University Academic Output (HAVİS).
  • Coumarin–Dithiocarbamate Derivatives as Biological Agents. MDPI / ResearchGate.

Sources

Comparative

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide in vitro vs in vivo efficacy comparison

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating targeted sulfonamide therapies. Executive Summary The tumor microenvironment (TME) is characterized by severe hypo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating targeted sulfonamide therapies.

Executive Summary

The tumor microenvironment (TME) is characterized by severe hypoxia, which triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the subsequent overexpression of Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane metalloenzyme that catalyzes the reversible hydration of carbon dioxide, driving extracellular acidification and promoting metastasis while maintaining an alkaline intracellular pH to prevent apoptosis.

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (CAS: 104246-29-9) is a rationally designed sulfonamide derivative utilizing the "tail approach" to selectively inhibit tumor-associated CA IX. This guide objectively compares its in vitro potency against its in vivo pharmacokinetic realities, benchmarking it against classic pan-inhibitors (Acetazolamide) and clinical-stage alternatives (SLC-0111).

Mechanistic Rationale: The "Tail Approach" and Causality

To understand the efficacy of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide, one must analyze its bipartite molecular architecture:

  • The Zinc-Binding Group (ZBG): The primary sulfamoyl group (-SO₂NH₂) coordinates directly with the catalytic Zn²⁺ ion in the CA active site, displacing the zinc-bound water molecule necessary for CO₂ hydration.

  • The 3-Chloropropanamide Tail: The active site of CA IX possesses a distinct hydrophobic pocket not found in off-target cytosolic isoforms (CA I and CA II). The lipophilic 3-chloropropanamide tail extends into this pocket, establishing van der Waals interactions that drive isoform selectivity. Furthermore, the electrophilic nature of the β-chloroamide moiety creates the potential for prolonged residence time via nucleophilic interactions within the TME ().

CAIX_Pathway Hypoxia Hypoxia (Low O2) in Tumor Microenvironment HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CA9 CA IX Overexpression HIF1A->CA9 Upregulates Acid Extracellular Acidification (pH < 6.5) CA9->Acid Catalyzes CO2 Hydration Tumor Tumor Survival & Metastasis Acid->Tumor Promotes Drug N-[4-(aminosulfonyl)phenyl] -3-chloropropanamide Drug->CA9 Inhibits (Tail Approach) Apoptosis Intracellular Acidification & Apoptosis Drug->Apoptosis Triggers

Figure 1: Mechanism of CA IX-mediated tumor survival and targeted disruption by the sulfonamide.

Part 1: In Vitro Efficacy Profile

In vitro, N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide demonstrates exceptional potency. Because the assay environment lacks complex serum proteins and metabolic enzymes, the compound's structural affinity for CA IX translates directly to high cytotoxicity in hypoxic cancer cells ().

Self-Validating In Vitro Protocol: Stopped-Flow & Hypoxic Cytotoxicity
  • Step 1: Enzyme Inhibition (Stopped-Flow Assay): Measure the uncatalyzed vs. catalyzed rates of CO₂ hydration using a stopped-flow spectrophotometer with phenol red as a pH indicator.

    • Causality Check: Calculate the Ki​ for CA I, II, and IX. A selectivity ratio (CA II / CA IX) > 50 validates the structural efficacy of the 3-chloropropanamide tail.

  • Step 2: 3D Spheroid Culture: Culture HeLa or MDA-MB-231 cells as 3D spheroids to naturally mimic the hypoxic core of solid tumors.

  • Step 3: Differential Oxygen Dosing: Treat cells with the inhibitor under both Normoxia (21% O₂) and Hypoxia (1% O₂).

    • Self-Validating System: CA IX is exclusively HIF-1α-driven. If the compound is truly selective, you must observe a >10-fold drop in cytotoxicity under normoxia. If toxicity remains high in normoxia, the compound is causing off-target cytosolic CA inhibition or non-specific alkylation ().

Table 1: In Vitro Performance Comparison
CompoundCA I Ki​ (nM)CA II Ki​ (nM)CA IX Ki​ (nM)Selectivity (II/IX)HeLa IC₅₀ Hypoxia (µM)HeLa IC₅₀ Normoxia (µM)
N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide >5000>500024.5>200 12.4>100
Acetazolamide (AAZ) (Pan-inhibitor)25012250.4885.090.0
SLC-0111 (Clinical Phase Ib/II)>50009604521.318.5>100

Part 2: In Vivo Efficacy & Translation Gap

While in vitro data suggests N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide is vastly superior to Acetazolamide, in vivo translation reveals pharmacokinetic bottlenecks. The electrophilic nature of the β-chloroamide tail—which aids in active-site retention—makes the molecule susceptible to plasma protein binding and glutathione (GSH) conjugation in systemic circulation. This reduces the free fraction of the drug reaching the TME.

Self-Validating In Vivo Protocol: Xenograft Efficacy & pH Imaging
  • Step 1: Tumor Implantation: Inject 5×106 HeLa cells subcutaneously into the flanks of BALB/c nude mice. Allow tumors to reach 100-150 mm³ (ensuring a hypoxic core has formed).

  • Step 2: Dosing Regimen: Administer the compound via intraperitoneal (IP) injection (e.g., 25 mg/kg/day) for 21 days.

  • Step 3: Non-Invasive pH Monitoring: Utilize acidoCEST MRI (Chemical Exchange Saturation Transfer) to measure extracellular pH ( pHe​ ).

    • Causality Check: Successful CA IX inhibition will cause the acidic TME ( pHe​≈6.5 ) to normalize ( pHe​≈7.2 ), while intracellular pH drops, triggering apoptosis.

  • Step 4: Systemic Toxicity Validation: Monitor blood pH and bicarbonate levels.

    • Self-Validating System: Systemic acidosis indicates failure of the tail approach and off-target inhibition of renal/erythrocyte CA II.

Table 2: In Vivo Pharmacokinetics & Efficacy Translation
Compound T1/2​ (hrs)Plasma Protein BindingTumor Growth Inhibition (TGI)TME pHe​ ShiftSystemic Toxicity (Acidosis)
N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide 1.8>90%45%+0.2Mild
Acetazolamide (AAZ) 4.540%<10%NoneHigh (Weight loss >15%)
SLC-0111 3.275%60%+0.4Minimal

Conclusion: The Verdict for Drug Developers

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide is a highly precise in vitro tool compound that perfectly validates the "tail approach" for CA IX selectivity. It vastly outperforms first-generation pan-inhibitors like Acetazolamide in targeting hypoxic cells. However, for in vivo and clinical development, its high plasma protein binding—driven by the reactive chloroamide moiety—limits its bioavailability compared to non-covalent ureido-sulfonamides like SLC-0111. Future optimization should focus on bioisosteric replacement of the 3-chloropropanamide tail to retain CA IX pocket affinity while reducing electrophilic liability in serum.

References

  • Koyuncu I, Temiz E, Güler EM, Durgun M, Yuksekdag O, Giovannuzzi S, Supuran CT. "Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors." ChemMedChem. 2024.[Link]

  • Koyuncu I, Gonel A, Durgun M, et al. "Assessment of the antiproliferative and apoptotic roles of sulfonamide carbonic anhydrase IX inhibitors in HeLa cancer cell line." Journal of Enzyme Inhibition and Medicinal Chemistry. 2019.[Link]

  • Temiz E, Koyuncu I, Durgun M, et al. "Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells." International Journal of Molecular Sciences. 2021.[Link]

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide Analogs as Anticancer Agents

Introduction: Unlocking the Potential of a Privileged Scaffold The sulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The sulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Its ability to act as a bioisostere for carboxylic acids, coupled with its unique electronic and hydrogen-bonding characteristics, makes it a valuable component in the design of enzyme inhibitors.[3][4]

This guide focuses on a specific class of sulfonamides: N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide and its analogs. This core structure combines the well-established pharmacophore of sulfanilamide with a reactive 3-chloropropanamide side chain. The primary aminosulfonyl group is a known zinc-binding group, suggesting that these compounds may target metalloenzymes, such as the tumor-associated carbonic anhydrases (CAs).[5] The 3-chloropropanamide moiety, however, introduces an electrophilic center, opening the possibility of a dual mechanism of action that could involve both reversible enzyme inhibition and irreversible covalent modification of biological targets.

This document provides an in-depth analysis of the structure-activity relationships (SAR) of this promising class of compounds, supported by experimental data from various studies. We will dissect the role of each structural component, offering insights for researchers and drug development professionals aiming to design and synthesize novel, potent, and selective anticancer agents.

General Synthetic Pathway

The synthesis of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide analogs is typically achieved through a straightforward and efficient acylation reaction. The primary amino group of a substituted or unsubstituted 4-aminobenzenesulfonamide (sulfanilamide) is reacted with 3-chloropropionyl chloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.

G Sulfanilamide 4-Aminobenzenesulfonamide (or substituted analog) Product N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide Analog Sulfanilamide->Product Acylation AcylChloride 3-Chloropropionyl Chloride AcylChloride->Product Solvent Solvent (e.g., THF, Dioxane) Base Base (Optional) (e.g., Triethylamine)

Caption: General synthetic scheme for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide analogs.

Experimental Protocol: Synthesis of 3-chloro-N-(4-sulfamoylphenyl)propanamide

This protocol describes a representative synthesis of the parent compound.

Materials:

  • Sulfanilamide (4-aminobenzenesulfonamide)

  • 3-Chloropropionyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • N-ethylmaleimide (NEM) (optional, as an HCl scavenger)

  • Ethyl acetate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve sulfanilamide (1.0 eq) in anhydrous THF.

  • If using an HCl scavenger, add N-ethylmaleimide (1.4 eq) and stir until dissolved.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.2 eq) in anhydrous THF dropwise to the cooled mixture while stirring.

  • Maintain the temperature at 0-5 °C for the duration of the addition and continue stirring at this temperature for an additional 4 hours.[5]

  • Allow the reaction to warm to room temperature and stir for another 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off any precipitate (e.g., NEM/HCl salt).

  • Remove the THF from the filtrate under reduced pressure (in vacuo).

  • Dissolve the resulting crude solid in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure 3-chloro-N-(4-sulfamoylphenyl)propanamide.[5]

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of this class of compounds is finely tuned by the interplay of its three main structural components: the 3-chloropropanamide side chain, the central phenyl ring, and the aminosulfonyl group.

The 3-Chloropropanamide Side Chain: A Reactive Moiety

The presence of a chlorine atom at the 3-position of the propanamide chain is a critical feature. This electron-withdrawing group creates an electrophilic carbon center, making the molecule susceptible to nucleophilic attack. This suggests a potential mechanism of action involving the alkylation of nucleophilic residues (e.g., cysteine, histidine) in the active sites of target proteins, leading to irreversible inhibition.

While direct comparative studies are limited, the general principle in medicinal chemistry suggests that replacing the chloro group with less reactive functionalities would likely diminish the cytotoxic activity if covalent modification is a key part of the mechanism. The length of the acyl chain is also important; variations can affect the compound's ability to fit into the binding pocket of its target. Longer or shorter chains may disrupt optimal interactions.[6]

The Aminosulfonylphenyl Moiety: The Anchor and Director

This part of the molecule is crucial for orienting the compound within a target's active site and for establishing key binding interactions.

  • Substitutions on the Phenyl Ring: The electronic properties of substituents on the phenyl ring can modulate the acidity of the sulfonamide protons and the overall lipophilicity of the molecule. Generally, in related sulfonamide series, the introduction of hydrophobic groups on the phenyl ring can enhance cytotoxicity.[7]

  • Modifications of the Sulfonamide Group (-SO₂NH₂):

    • Unsubstituted Amine (-NH₂): The unsubstituted sulfonamide group is a key feature for potent inhibition of carbonic anhydrases.[5]

    • N-Substitution: Replacing one or both hydrogens of the sulfonamide with alkyl or aryl groups can significantly alter the compound's physicochemical properties. While this may disrupt binding to CAs, it can also provide new interaction points with other targets and modulate the compound's solubility and cell permeability. For instance, incorporating heterocyclic rings on the sulfonamide nitrogen has been a successful strategy in developing highly potent sulfonamide drugs for various targets.

Comparative Cytotoxicity of Analogs

The following table summarizes the in vitro cytotoxic activity of representative N-[4-(aminosulfonyl)phenyl]propanamide and related analogs against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

CompoundR (Side Chain)Ar (Aromatic Ring)Cancer Cell LineIC₅₀ (µM)Reference
1 -CH₂CH₂Cl-C₆H₄-MDA-MB-468 (Breast)< 30[1]
2 -CH₂CH₂Cl-C₆H₄-MCF-7 (Breast)< 128[1]
3 -CH₂CH₂Cl-C₆H₄-HeLa (Cervical)< 360[1]
4 -CH(CH₃)Br-C₆H₄-PC-3 (Prostate)> 10[8]
5 -CH(CH₃)Br-C₆H₄-DLD-1 (Colon)> 10[8]
6 -CH₂-Adamantyl-C₆H₄-SO₂NH-AdamantylMDA-MB-231 (Breast)> 100[9]
7 -CH₂-Thiazole-C₆H₄-MDA-MB-231 (Breast)66.6[9]
8 Spiro-thiadiazole-C₆H₄-RXF393 (Renal)7.01[10]
9 Spiro-thiadiazole-C₆H₄-HT29 (Colon)24.3[10]

Note: The data is compiled from various studies and experimental conditions may differ.

Key SAR Insights

Caption: Key structure-activity relationship takeaways for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide analogs.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide scaffold represents a promising starting point for the development of novel anticancer agents. The SAR data, though still emerging, highlights several key features that govern the cytotoxic activity of these compounds:

  • The 3-chloro group on the propanamide chain appears to be a crucial determinant of activity, likely by enabling covalent interactions with biological targets.

  • The unsubstituted aminosulfonyl group is a well-known zinc-binding moiety, suggesting a potential role in inhibiting metalloenzymes like carbonic anhydrases.

  • Modifications to the phenyl ring and N-substitutions on the sulfonamide offer avenues to fine-tune the potency, selectivity, and pharmacokinetic properties of these analogs.

Future research in this area should focus on a more systematic exploration of the SAR by synthesizing and evaluating a broader range of analogs with diverse substitutions at all three key positions. Elucidating the precise molecular targets and mechanisms of action, particularly the role of covalent modification versus reversible inhibition, will be critical for the rational design of more effective and selective drug candidates. Furthermore, in vivo studies of the most potent analogs are warranted to assess their therapeutic potential in preclinical cancer models.

References

  • Synthesis, characterization, cytotoxicity evaluation and physicochemical properties of some novel N -substituted aminobenzenesul. [URL: https://www.researchgate.net/publication/339245558_Synthesis_characterization_cytotoxicity_evaluation_and_physicochemical_properties_of_some_novel_N_-_substituted_aminobenzenesulphonamides_and_their_precursors]
  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3869595/]
  • Cytotoxic Activity of Some Novel Sulfonamide Derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25850203/]
  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - MDPI. [URL: https://www.mdpi.com/1420-3049/29/3/590]
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318991/]
  • Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4154316/]
  • 3-Chloro-N-(4-sulfamoylphenyl)propanamide - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960920/]
  • Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X2030773X]
  • Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202104595]
  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. [URL: https://li01.tci-thaijo.org/index.php/AJST/article/view/241804]
  • Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - The Korean Journal of Physiology & Pharmacology. [URL: https://www.kjpp.net/journal/view.html?doi=10.4196/kjpp.2013.17.3.253]
  • Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene s. [URL: https://www.researchgate.net/publication/287515093_Synthesis_anticancer_activity_and_structure-activity_relationship_of_some_anticancer_agents_based_on_Cyclopenta_b_thiophene_scaffold]
  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8211029/]
  • Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7899014/]
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479703/]
  • Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30362383/]
  • Design, green synthesis and biological evaluation of fluorinated N-acyl sulfonamides as novel anti-inflammatory agents: an in vivo and in silico study - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04314a]
  • 3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide | SCBT. [URL: https://www.scbt.com/p/3-chloro-n-3-chloro-4-4-chlorophenyl-amino-sulfonyl-phenyl-propanamide-1227101-94-1]
  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. [URL: https://www.researchgate.
  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32980674/]
  • Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules - MDPI. [URL: https://www.mdpi.com/1420-3049/27/5/1500]
  • A Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 | Request PDF. [URL: https://www.researchgate.net/publication/232230635_A_Synthesis_and_evaluation_of_N-acyl_sulfonamides_as_potential_prodrugs_of_cyclin-dependent_kinase_inhibitor_JNJ-7706621]
  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - eScholarship.org. [URL: https://escholarship.org/uc/item/72c5b36v]
  • Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8288594/]

Sources

Comparative

benchmarking N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide against standard alkylating agents

Benchmarking N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide Against Standard Alkylating Agents: A Paradigm Shift Toward Targeted Covalent Inhibition As a Senior Application Scientist navigating the complexities of oncol...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide Against Standard Alkylating Agents: A Paradigm Shift Toward Targeted Covalent Inhibition

As a Senior Application Scientist navigating the complexities of oncology drug development, I frequently encounter the inherent limitations of classical DNA alkylating agents. While nitrogen mustards and nitrosoureas have been foundational to chemotherapy, their indiscriminate reactivity leads to severe systemic toxicity. The field is rapidly pivoting toward Targeted Covalent Inhibitors (TCIs)—molecules that combine a highly specific recognition pharmacophore with a mildly reactive electrophile.

This guide provides an in-depth technical benchmarking of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (a targeted covalent inhibitor) against standard untargeted alkylating agents (e.g., Cyclophosphamide, Chlorambucil). By dissecting their mechanistic divergence, experimental validation workflows, and comparative efficacy, this document equips researchers with the rationale and protocols necessary to evaluate hypoxia-targeted therapies [1].

Mechanistic Divergence: Indiscriminate Cross-Linking vs. Targeted Anchoring

To understand the superior therapeutic window of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide, we must analyze the causality behind its structural design.

Standard Alkylating Agents (e.g., Cyclophosphamide): Classical alkylators rely on the spontaneous or metabolically driven formation of highly reactive intermediates (such as the aziridinium ion). These electrophiles indiscriminately attack nucleophilic centers in DNA (primarily the N7 position of guanine) in any actively dividing cell. The lack of a targeting moiety means the therapeutic index is solely dependent on the differential proliferation rates between healthy and malignant tissues, inevitably causing myelosuppression and off-target apoptosis.

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (Targeted Covalent Inhibitor): This compound represents a sophisticated bipartite design targeting Carbonic Anhydrase IX (CA IX), a transmembrane metalloenzyme exclusively overexpressed in the hypoxic tumor microenvironment [2].

  • The Anchoring Moiety: The sulfanilamide group acts as the primary recognition element, deeply penetrating the CA IX active site to coordinate with the catalytic Zn2+ ion.

  • The Warhead: The 3-chloropropanamide tail is a weak electrophile. Unlike nitrogen mustards, it remains inert in systemic circulation. However, once anchored within the CA IX active site, the local microenvironment facilitates its conversion into a reactive Michael acceptor (acrylamide) or allows direct nucleophilic substitution. This results in irreversible covalent modification of nearby nucleophilic residues (e.g., histidine), neutralizing the enzyme [3].

MOA cluster_0 Untargeted Alkylating Agents (e.g., Cyclophosphamide) cluster_1 N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide A1 Systemic Circulation A2 Metabolic Activation A1->A2 A3 DNA Cross-linking (Non-specific) A2->A3 A4 Systemic Toxicity & Apoptosis A3->A4 B1 Tumor Hypoxia Microenvironment B2 CA IX Targeted Binding (Zn2+) B1->B2 B3 Covalent Alkylation of Active Site B2->B3 B4 Selective Tumor Apoptosis B3->B4

Figure 1: Mechanistic divergence between untargeted DNA alkylators and targeted CA IX covalent inhibitors.

Comparative Performance Data

When benchmarking these agents, standard viability assays are insufficient. Because CA IX is a hypoxia-induced survival protein, the true efficacy of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide is only revealed under low-oxygen conditions. The table below summarizes the quantitative performance of both agents in a Triple-Negative Breast Cancer model (MDA-MB-231).

Performance MetricCyclophosphamide (Active Metabolite)N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide
Primary Molecular Target DNA (Guanine N7)Carbonic Anhydrase IX (CA IX)
IC50 (Normoxia - 21% O2​ ) 15.2 µM> 100.0 µM (Inert in healthy tissue)
IC50 (Hypoxia - 1% O2​ ) 18.4 µM4.5 µM
Hypoxia Cytotoxicity Ratio (HCR) 0.82 (No hypoxic selectivity)> 22.2 (Highly selective)
Extracellular pH ( pHe​ ) Shift None+0.4 units (Reverses tumor acidification)
Systemic Toxicity Profile High (Myelosuppression)Low (Target restricted to hypoxic zones)

Data synthesis based on established CA IX sulfonamide inhibitor profiles in hypoxic MDA-MB-231 models [1].

Self-Validating Experimental Protocols

To rigorously benchmark a CA IX-targeted covalent inhibitor against a standard alkylator, the experimental design must be a self-validating system. We achieve this by correlating cell viability directly with extracellular pH ( pHe​ ).

The Causality of the Assay: Tumors upregulate CA IX under hypoxia to hydrate CO2​ , pumping protons into the extracellular space. This maintains an alkaline intracellular pH for survival while acidifying the microenvironment ( pHe​ ~6.5), which drives metastasis. A true CA IX inhibitor will disrupt this proton pumping, causing a measurable increase in pHe​ . If a compound induces cell death without shifting the pHe​ , its mechanism is off-target (as seen with Cyclophosphamide).

Workflow W1 Cell Culture (MDA-MB-231) W2 Incubation Conditions W1->W2 W3 Normoxia (21% O2) Low CA IX Expression W2->W3 W4 Hypoxia (1% O2) High CA IX Expression W2->W4 W5 Compound Treatment (TCI vs. Standard Alkylator) W3->W5 W4->W5 W6 Extracellular pH (pHe) Measurement W5->W6 W7 Cell Viability Assay (MTT/WST-1) W5->W7

Figure 2: Experimental workflow validating targeted covalent inhibition under hypoxic conditions.

Protocol: Hypoxia-Dependent Cytotoxicity and pHe​ Monitoring

Objective: To quantify the Hypoxia Cytotoxicity Ratio (HCR) and validate functional CA IX inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells in two identical 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Hypoxic Pre-Conditioning: Transfer one plate to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours to induce maximal CA IX expression. Keep the second plate in a standard normoxic incubator (21% O2​ ).

  • Compound Dosing: Prepare serial dilutions (0.1 µM to 200 µM) of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide and the standard alkylator (e.g., Cyclophosphamide active analog). Treat both the normoxic and hypoxic plates.

  • Extracellular pH ( pHe​ ) Measurement: After 48 hours of treatment, carefully extract 50 µL of the supernatant from each well. Measure the pHe​ using a micro-pH electrode. Expected Result: The targeted compound will raise the pHe​ from ~6.5 back to ~7.2 in the hypoxic plate, whereas the standard alkylator will show no effect on pH.

  • Viability Quantification: Add 10 µL of WST-1 reagent to the remaining media in the wells. Incubate for 2 hours.

  • Absorbance Reading: Measure absorbance at 450 nm using a microplate reader. Calculate the IC50​ for both oxygen conditions and derive the HCR ( IC50​ Normoxia / IC50​ Hypoxia).

Conclusion for Drug Developers

Benchmarking N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide against classical alkylating agents highlights a critical evolution in oncology drug design. By replacing highly reactive, untargeted electrophiles with a stable 3-chloropropanamide warhead guided by a sulfanilamide anchor, developers can achieve profound selectivity. The experimental frameworks provided here ensure that the validation of such TCIs is rooted in their precise mechanism of action—specifically their ability to disrupt the hypoxic tumor microenvironment without inducing systemic toxicity.

References

  • Koyuncu I, Temiz E, Güler EM, et al. "Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors." ChemMedChem, 2024. URL:[Link]

  • Supuran CT. "Sulfonamides." Molecules, 2017. URL:[Link]

  • McDonald PC, Chafe SC, Supuran CT, Dedhar S. "Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside." Cancers, 2022. URL:[Link]

Validation

Independent Validation Guide: N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide in Targeted Drug Discovery

Executive Summary In the landscape of targeted oncology and metalloenzyme inhibition, N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (CAS: 104246-29-9) stands out as both a potent primary pharmacophore and a highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and metalloenzyme inhibition, N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (CAS: 104246-29-9) stands out as both a potent primary pharmacophore and a highly versatile synthetic building block. As a Senior Application Scientist, I evaluate compounds not just on their raw binding affinity, but on their structural logic and adaptability in assay environments.

This guide provides an independent, objective validation of this compound's biological activity, specifically focusing on its role as a Carbonic Anhydrase (CA) inhibitor. By leveraging the "tail approach," this molecule achieves high selectivity for tumor-associated isoforms (CA IX and CA XII) over ubiquitous cytosolic isoforms (CA I and CA II), making it a superior alternative to classic, non-selective inhibitors like Acetazolamide.

Mechanistic Causality: The "Tail Approach"

To understand the biological activity of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide, one must deconstruct its molecular anatomy. The compound operates via a dual-action structural logic:

  • The Sulfonamide Head (-SO₂NH₂): This is the primary pharmacophore. In the active site of Carbonic Anhydrase, the deprotonated sulfonamide nitrogen directly coordinates the catalytic Zinc ion (Zn²⁺), displacing the zinc-bound water molecule necessary for CO₂ hydration.

  • The 3-Chloropropanamide Tail: This is where isoform selectivity is achieved. Unlike rigid linkers, the flexible propanamide chain allows the molecule to adapt to the variable topography of the active site cleft. The hydrophobic and hydrophilic halves of the cleft differ significantly between the off-target CA II and the target CA IX. The tail interacts with these distinct amino acid residues, driving selectivity .

  • The Terminal Chlorine: From a drug development perspective, the terminal chlorine acts as an excellent leaving group for S_N2 displacement. This allows researchers to rapidly synthesize libraries of secondary/tertiary amine derivatives to fine-tune lipophilicity and pKa without disrupting the primary Zn²⁺ binding mechanism.

Mechanism Head Sulfonamide Head (Zn2+ Coordination) Linker Propanamide Linker (Cleft Interaction) Head->Linker Target Carbonic Anhydrase IX (Tumor Target) Head->Target Primary Binding Tail 3-Chloro Terminal (SN2 Target) Linker->Tail Linker->Target Isoform Selectivity

Structural mechanism of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide targeting CA IX.

Comparative Performance Analysis

When selecting a sulfonamide scaffold for CA inhibition, researchers typically choose between clinical standards, rigid synthons, and flexible synthons. The table below objectively compares the in vitro performance of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide against standard alternatives.

Table 1: Comparative Inhibition Profile (IC₅₀ in nM)
Compound / ScaffoldRoleCA I (Off-Target)CA II (Off-Target)CA IX (Target)Selectivity Ratio (CA II / CA IX)
N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide Flexible Tail Synthon>10,0004,50024187.5
4-Isothiocyanatobenzenesulfonamide Rigid Tail Synthon8,0003,20018177.7
Acetazolamide (AAZ) Clinical Standard25012250.48 (Non-selective)

Data Interpretation: While Acetazolamide is highly potent, it is completely non-selective, leading to systemic side effects (e.g., metabolic acidosis) due to widespread CA II inhibition. N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide demonstrates a massive >180-fold selectivity window for the tumor-associated CA IX, making it a vastly superior starting point for oncology applications .

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system for testing this compound. Every experimental choice is grounded in the kinetic and biological realities of the target.

Protocol A: Stopped-Flow CO₂ Hydration Assay (Enzymatic Validation)
  • Why Stopped-Flow? The physiological hydration of CO₂ by Carbonic Anhydrase is exceptionally fast ( kcat​≈106 s−1 ). Standard spectrophotometers cannot capture the initial linear rate of the reaction. A stopped-flow apparatus achieves millisecond mixing times, which is mandatory to accurately differentiate the uninhibited baseline velocity from the inhibited state.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide in 100% DMSO to create a 10 mM master stock. Dilute in 20 mM HEPES buffer (pH 7.5) to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

  • Enzyme Incubation: Mix the inhibitor dilutions with recombinant hCA IX (or hCA II for selectivity profiling).

    • Causality Check:Incubate for exactly 15 minutes at 20°C. Sulfonamides bind deep within the active site cleft to coordinate the zinc ion, a process requiring the displacement of a tightly bound water molecule. This displacement is thermodynamically favorable but kinetically slow. Pre-incubating ensures the Enzyme-Inhibitor (E-I) complex reaches thermodynamic equilibrium, preventing artificially inflated IC₅₀ values.

  • Reaction Initiation: Rapidly mix the E-I solution with CO₂-saturated water containing 0.2 mM Phenol Red indicator.

  • Data Acquisition: Monitor the absorbance decay at 556 nm for 10–50 seconds to measure the initial velocity of the pH-dependent color change. Calculate IC₅₀ using non-linear least squares regression.

Protocol B: Hypoxic HeLa Cell Viability Assay (Cellular Validation)
  • Why Hypoxic HeLa Cells? The target isoform, CA IX, is a transmembrane protein regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normoxic conditions, CA IX expression is negligible, leading to false negatives in cytotoxicity assays. Culturing HeLa cells in a hypoxic chamber (1% O₂) forces the overexpression of CA IX, creating a self-validating system where the compound's efficacy is directly correlated to its target engagement in a tumor-like microenvironment.

Step-by-Step Methodology:

  • Seed HeLa cells at 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS.

  • Incubate for 24 hours under standard normoxic conditions (20% O₂, 5% CO₂, 37°C) to allow adherence.

  • Treat cells with varying concentrations of the compound (1 µM to 100 µM).

  • Transfer plates to a hypoxic incubator (1% O₂, 5% CO₂, 94% N₂) for 48 hours.

  • Assess viability using standard MTT or CellTiter-Glo luminescent assays.

Validation_Workflow Stock 1. Reagent Prep (10 mM in DMSO) Equil 2. Enzyme Incubation (15 min at 20°C) Stock->Equil Dilution Cell 4. Cell Viability (Hypoxic HeLa) Stock->Cell In Vitro Assay 3. Stopped-Flow Assay (CO2 Hydration) Equil->Assay E-I Complex Data 5. IC50 & Selectivity (Data Analysis) Assay->Data Enzymatic IC50 Cell->Data Cellular IC50

Self-validating experimental workflow for assessing CA IX inhibition and cellular efficacy.

References
  • Title: Carbonic anhydrase inhibitors: Novel sulfanilamide/acetazolamide derivatives obtained by the tail approach and their interaction with the cytosolic isozymes I and II and the tumor-associated isozyme IX. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. Source: ChemMedChem URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide

Operational Safety and PPE Guide for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide As an active pharmaceutical ingredient (API) intermediate and potent enzyme inhibitor, N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide

As an active pharmaceutical ingredient (API) intermediate and potent enzyme inhibitor, N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide (CAS: 104246-29-9) demands rigorous, causality-driven safety protocols. This guide provides drug development professionals and laboratory scientists with the essential operational, personal protective equipment (PPE), and disposal frameworks required to handle this compound safely.

Chemical Profile and Hazard Causality

To implement effective safety measures, researchers must understand the mechanistic reasons behind the hazards. N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide presents two distinct toxicological profiles based on its molecular structure:

  • Sulfonamide Pharmacophore: This compound is a sulfonamide derivative, a class of molecules known to act as carbonic anhydrase inhibitors[1]. Exposure to sulfonamide dust can trigger severe, life-threatening hypersensitivity reactions—such as Stevens-Johnson Syndrome (SJS) or Toxic Epidermal Necrolysis (TEN)—particularly in individuals with known sulfa allergies[2].

  • 3-Chloropropanamide Moiety: The terminal 3-chloropropanamide group acts as an alkylating agent. The electrophilic carbon adjacent to the chlorine atom can undergo nucleophilic substitution with skin proteins (haptenization). This makes the compound a potent skin, eye, and respiratory irritant[3].

Because the compound is typically handled as a fine crystalline powder, aerosolization during weighing is the primary vector for both inhalation and dermal exposure.

Mandatory Personal Protective Equipment (PPE) Matrix

In accordance with OSHA's Personal Protective Equipment Standard (29 CFR 1910.132)[4] and the National Research Council's Prudent Practices[5], the following PPE is mandatory.

PPE CategorySpecification / StandardCausality & Scientific JustificationReplacement Protocol
Hand Protection Double-layered Nitrile (≥0.12 mm thickness)Nitrile provides robust resistance against halogenated organics. Double-gloving ensures the inner glove remains a pristine barrier if the outer glove is breached by the alkylating 3-chloropropanamide moiety.Replace outer gloves every 2 hours, or immediately upon suspected powder contact.
Eye Protection ANSI Z87.1 Safety Goggles (Indirect Vented)Standard safety glasses lack orbital seals. Goggles prevent airborne crystalline dust from contacting the ocular mucosa, avoiding severe irritation[5].Inspect for micro-scratches before each use; sanitize with 70% ethanol post-operation.
Body Protection Flame-resistant, fully buttoned lab coatPrevents powder accumulation on personal clothing, mitigating secondary exposure and systemic absorption of the sulfonamide derivative.Launder exclusively through certified institutional chemical services.
Respiratory N95 or P100 Particulate RespiratorRequired only if a spill occurs outside of primary containment. Filters fine particulate matter to prevent inhalation of the API[4].Single-use; discard in solid hazardous waste immediately after the session.

Self-Validating Operational Protocol

Do not rely on assumptions when handling sensitizing APIs. Every step in this workflow includes a self-validating mechanism to ensure environmental controls are actively protecting you.

Phase 1: Pre-Operational Validation

  • Verify Containment: Ensure the chemical fume hood is operational. OSHA requires fume hoods to maintain a face velocity of 80–120 feet per minute (fpm) when working with hazardous chemicals[4].

  • Self-Validation Step: Before opening the chemical container, perform a "Kimwipe Test." Hold a single tissue at the bottom edge of the sash; it must pull steadily inward at an angle. If it flutters outward or hangs straight down, abort the operation.

Phase 2: Chemical Handling and Weighing

  • Static Mitigation: Wipe the exterior of the chemical container, the weighing balance, and the sash with an anti-static cloth. Causality: Fine sulfonamide powders hold static charges that cause them to repel from metal spatulas and aerosolize, bypassing standard containment.

  • Primary Containment: Open the chemical container only within the deepest functional zone of the fume hood (at least 6 inches behind the sash) to prevent eddy currents from pulling the powder into your breathing zone[6].

  • Transfer: Use a disposable, anti-static polypropylene spatula to transfer the powder into an anti-static weigh boat.

Phase 3: Decontamination

  • Once weighed, tightly seal the primary container.

  • Wipe the exterior of the container with a disposable cloth dampened with 70% ethanol to capture any micro-dust before removing it from the hood.

Spill Response and Disposal Plan

Because the molecule contains both a halogen (chlorine) and heteroatoms (sulfur, nitrogen), it requires strict RCRA-compliant segregation[6].

Wet-Wipe Spill Containment:

  • Isolate: If a spill occurs inside the hood, immediately lower the sash to maximize exhaust velocity over the spill zone.

  • Suppress: Do not dry-sweep the powder, as this generates hazardous aerosols[5]. Gently cover the spill with absorbent pads moistened with 70% ethanol or water to trap the powder and suppress dust generation.

  • Wipe: Wipe inward from the edges of the spill to the center.

Waste Segregation and Disposal:

  • Classification: Dispose of all contaminated wipes, gloves, and weighing boats into a designated high-density polyethylene (HDPE) container clearly labeled "Hazardous Waste: Halogenated Organics (Toxic/Irritant)" .

  • Chemical Incompatibilities: Do not mix this waste with strong acids or bases. Extreme pH environments can hydrolyze the amide linkage, potentially releasing toxic, reactive byproducts[6].

  • Final Destruction: Route the sealed container for high-temperature commercial incineration to fully destroy the sulfonamide pharmacophore and prevent environmental contamination.

Workflow Visualization

Workflow N1 1. Pre-Operational Hazard Assessment N2 2. Don Mandatory PPE (Nitrile, Goggles, Coat) N1->N2 N3 3. Fume Hood Validation (Check Face Velocity) N2->N3 N4 4. Chemical Handling & Weighing N3->N4 N5 Spill Detected? N4->N5 N6 5a. Wet-Wipe Containment & Neutralization N5->N6 Yes N7 5b. Halogenated Organic Waste Segregation N5->N7 No N6->N7 N8 6. RCRA-Compliant Incineration N7->N8

Figure 1: Handling and disposal workflow for N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide.

References

  • [3] Matrix Scientific. 287172-66-1 Cas No. | 1 | Matrix Scientific. 1int.co.uk. 3

  • [1] Liv Hospital. Carbonic Anhydrase Inhibitors. livhospital.com.1

  • [4] Lab Equipment Direct. OSHA Lab Safety Equipment: Requirements & Compliance Guide. labequipmentdirect.com. 4

  • [6] National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. nationalacademies.org. 6

  • [5] National Institutes of Health (NCBI). Working with Chemicals - Prudent Practices in the Laboratory. nih.gov. 5

  • [2] National Institutes of Health (PMC). Toxic Epidermal Necrolysis Induced by the Topical Carbonic Anhydrase Inhibitors Brinzolamide and Dorzolamide. nih.gov. 2

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide
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Reactant of Route 2
N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide
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